Product packaging for Dimethyl diacetyl cystinate(Cat. No.:CAS No. 32381-28-5)

Dimethyl diacetyl cystinate

Cat. No.: B1670672
CAS No.: 32381-28-5
M. Wt: 352.4 g/mol
InChI Key: ZTTORBNKJFMGIM-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl diacetyl cystinate (also known as N,N'-Diacetyl-L-cystine dimethylester) is a chemically modified derivative of L-cystine, the oxidized dimer of the amino acid L-cysteine. With its acetylated amino groups and methyl esterified carboxyl groups, this compound is a defined chemical tool for probing disulfide bond chemistry and redox processes in biological systems . In research applications, this compound has been shown to act as an effective inhibitor of UVB radiation-induced NF-κB nuclear translocation and IL-1α secretion in HaCaT keratinocyte cells at concentrations of 50 and 100 µM . Studies in immunology models indicate it can decrease lymphocyte proliferation and reduce the secretion of key cytokines like IFN-γ and IL-2 . Furthermore, in vivo research has demonstrated that subconjunctival administration of this compound can reduce corneal glutathione (GSH) levels and significantly increase the survival rate of corneal allografts in mouse models . These properties make it a compound of interest for investigating cellular signaling, immune modulation, and the role of disulfide bonds in protein function. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O6S2 B1670672 Dimethyl diacetyl cystinate CAS No. 32381-28-5

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTORBNKJFMGIM-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021493
Record name Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-28-5, 139612-43-4
Record name Dimethyl diacetyl cystinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL DIACETYL CYSTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F222I95KYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical and physical properties of Dimethyl diacetyl cystinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of Dimethyl diacetyl cystinate. The information is intended to support research and development efforts in fields such as immunology, dermatology, and ophthalmology.

Chemical and Physical Properties

This compound, also known as N,N′-diacetyl-L-cystine, 1,1′-dimethyl ester (DACDM), is a derivative of L-cystine, the oxidized dimer of the amino acid cysteine.[1] Its chemical structure is characterized by the acetylation of the amino groups and the esterification of the carboxyl groups, which enhances its stability and lipophilicity compared to its parent molecule.[2]

Chemical Identification
PropertyValueSource(s)
IUPAC Name dimethyl 3,3'-disulfanediyl(2R,2'R)-bis(2-acetamidopropanoate)[3][4][5]
Synonyms N,N′-diacetyl-L-cystine, 1,1′-dimethyl ester; DACDM; (Ac-Cys-OMe)2; NSC-136019[1][3]
CAS Number 32381-28-5[1][3]
Molecular Formula C12H20N2O6S2[1][3]
Molecular Weight 352.4 g/mol [1][3]
Canonical SMILES COC(--INVALID-LINK--=O)C(OC)=O">C@HNC(C)=O)=O[1]
InChI Key ZTTORBNKJFMGIM-UWVGGRQHSA-N[1][3]
Physical and Chemical Characteristics
PropertyValueSource(s)
Appearance Solid[1][6]
Solubility Soluble in DMSO (≥10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL)[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
Elemental Analysis C: 40.90%; H: 5.72%; N: 7.95%; O: 27.24%; S: 18.19%[3]

Biological Activity and Signaling Pathways

This compound has demonstrated notable immunomodulatory and cytoprotective effects in preclinical studies. Its primary mechanism of action appears to be linked to the regulation of intracellular redox status and the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB Signaling

A key biological activity of this compound is its ability to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] In human keratinocyte (HaCaT) cells, it has been shown to prevent the translocation of NF-κB to the nucleus following exposure to UVB radiation.[1] This, in turn, suppresses the downstream expression of pro-inflammatory cytokines such as IL-1α.[1]

G cluster_n UVB UVB Radiation IKK IKK Complex UVB->IKK Activates Cell Cell Membrane IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Releases & Translocates Gene Pro-inflammatory Gene Expression (e.g., IL-1α) NFkB_nuc->Gene Promotes Nucleus Nucleus DACDM Dimethyl diacetyl cystinate DACDM->IKK Inhibits

Caption: Inhibition of UVB-induced NF-κB activation by this compound.

Immunosuppressive Effects

This compound also exhibits immunosuppressive properties. It has been shown to decrease the proliferation of lymphocytes and reduce the secretion of the pro-inflammatory cytokines IFN-γ and IL-2 in co-cultures of mouse lymphocytes and splenocytes.[1] Furthermore, in a murine model of corneal transplantation, subconjunctival administration of the compound was found to increase corneal allograft survival.[1] This effect is associated with a reduction in corneal glutathione (GSH) levels.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Synthesis of this compound

Step 1: Diacetylation of L-cystine

  • L-cystine is dissolved in an aqueous solution.

  • An acetylating agent, such as acetic anhydride, is added to the solution in the presence of a base (e.g., sodium bicarbonate) to neutralize the acid formed during the reaction.

  • The reaction mixture is stirred at room temperature to allow for the formation of N,N'-diacetyl-L-cystine.

Step 2: Esterification of N,N'-diacetyl-L-cystine

  • The N,N'-diacetyl-L-cystine is then subjected to an esterification reaction.

  • This is typically achieved by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • The reaction mixture is heated under reflux to drive the reaction to completion.

  • The final product, this compound, is then purified using techniques such as recrystallization or chromatography.

In Vitro Inhibition of UVB-Induced NF-κB Activation in HaCaT Cells

This protocol outlines the methodology used to assess the inhibitory effect of this compound on UVB-induced NF-κB activation in human keratinocytes.

G start Start culture Culture HaCaT cells to 80% confluency start->culture pretreat Pre-treat cells with This compound (50 or 100 µM) or vehicle culture->pretreat irradiate Irradiate cells with UVB pretreat->irradiate incubate Incubate for a defined period irradiate->incubate harvest Harvest cells and separate nuclear and cytoplasmic fractions incubate->harvest analyze_nfkb Analyze NF-κB p65 sub-unit in nuclear -fraction by Western blot harvest->analyze_nfkb analyze_il1a Measure IL-1α secretion in supernatant by ELISA harvest->analyze_il1a end End analyze_nfkb->end analyze_il1a->end

Caption: Experimental workflow for assessing NF-κB inhibition in HaCaT cells.

Methodology:

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media until they reach approximately 80% confluency.

  • Pre-treatment: Cells are pre-incubated with this compound at concentrations of 50 or 100 µM, or with a vehicle control, for a specified period.[1]

  • UVB Irradiation: The cell culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation.

  • Incubation: Following irradiation, the PBS is replaced with fresh culture medium (containing the compound or vehicle), and the cells are incubated for a period to allow for cellular responses.

  • Cell Lysis and Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.

  • Western Blot Analysis: The nuclear fractions are analyzed by Western blotting using an antibody specific for the p65 subunit of NF-κB to determine the extent of its nuclear translocation.

  • ELISA: The cell culture supernatant is collected to measure the concentration of secreted IL-1α using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

In Vivo Murine Corneal Allograft Survival Model

This protocol describes the surgical procedure and subsequent analysis to evaluate the effect of this compound on corneal allograft survival in mice.

G start Start select_mice Select donor (e.g., C57BL/6J) and recipient (e.g., BALB/c) mice strains start->select_mice anesthetize Anesthetize recipient mouse select_mice->anesthetize transplant Perform orthotopic corneal transplantation anesthetize->transplant administer Administer Dimethyl diacetyl cystinate (8 µg/animal) subconjunctivally transplant->administer monitor Monitor graft survival weekly (opacity and neovascularization) administer->monitor evaluate Evaluate corneal glutathione (GSH) levels monitor->evaluate At study endpoint end End evaluate->end

Caption: Workflow for the in vivo murine corneal allograft survival model.

Methodology:

  • Animal Selection: Donor (e.g., C57BL/10J) and recipient (e.g., BALB/c) mouse strains are selected to ensure genetic disparity, which will induce an allogeneic immune response.[1]

  • Corneal Transplantation: The recipient mouse is anesthetized. A corneal button is excised from the donor mouse and transplanted onto the recipient's eye.

  • Drug Administration: this compound (e.g., 8 µ g/animal ) is administered via subconjunctival injection to the eye receiving the allograft.[1]

  • Monitoring and Assessment: The grafts are examined regularly (e.g., weekly) for signs of rejection, such as opacity and neovascularization. Graft survival is recorded over a period of several weeks.

  • Biochemical Analysis: At the end of the study, the corneas can be harvested to measure levels of biomarkers such as glutathione (GSH) to investigate the underlying mechanism of action.[1]

Conclusion

This compound is a promising immunomodulatory agent with potential therapeutic applications in conditions characterized by inflammation and oxidative stress. Its ability to inhibit the NF-κB signaling pathway and suppress immune cell activation warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

Dimethyl Diacetyl Cystinate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dimethyl diacetyl cystinate is a disulfide-linked L-cysteine derivative noted for its potential applications in biochemical and proteomics research. This document provides a technical overview of its properties and known applications based on currently available information. While often cited in product literature for proteomics, detailed experimental protocols and quantitative data in mainstream proteomics applications such as protein cross-linking for mass spectrometry are not extensively documented in publicly accessible scientific literature. This guide summarizes the existing knowledge on this compound, including its chemical properties and established biological activities, to inform researchers, scientists, and drug development professionals of its potential utility and current limitations.

Introduction

This compound, also known as N,N'-diacetyl-L-cystine dimethyl ester, is a chemical compound derived from the amino acid L-cysteine. Its structure features a disulfide bond, which is a key functional group in various biological and chemical processes. This disulfide linkage makes it a subject of interest for applications involving redox biology and protein chemistry.[1][2] While marketed by several chemical suppliers for "proteomics research," its specific, documented uses within this field are not as widespread as those of more common reagents.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its application in any research context.

PropertyValueReference
Chemical Formula C₁₂H₂₀N₂O₆S₂[2]
Molecular Weight 352.42 g/mol [2]
CAS Number 32381-28-5[2]
Structure A disulfide-linked dimer of N-acetyl-L-cysteine methyl ester.[1]
Key Feature Contains a reactive disulfide bond.[1]

Applications in Research

The applications of this compound span from cell biology to potential, though not extensively detailed, uses in protein science.

Modulation of Cellular Signaling Pathways

A significant body of research points to the role of this compound as a modulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses. This biological activity suggests its potential use as a tool compound in studies of inflammation and immune responses.

The proposed mechanism of action involves the alteration of the intracellular redox state, which in turn affects the DNA-binding activity of NF-κB.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_IkB NF-kB/IkB Complex IKK->NFkB_IkB causes degradation of IkB NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n translocates to NFkB_IkB->NFkB releases DDC Dimethyl Diacetyl Cystinate DDC->NFkB_n inhibits DNA binding DNA DNA NFkB_n->DNA binds to Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Protein Labeling and Structural Analysis

The workflow for such an application would theoretically involve the reaction of the compound with free sulfhydryl groups on a protein, leading to the formation of a mixed disulfide.

Protein_Labeling_Workflow Protein Protein with accessible Cysteine residue (-SH) Reaction Thiol-Disulfide Exchange Protein->Reaction DDC This compound (R-S-S-R) DDC->Reaction Labeled_Protein Labeled Protein (Protein-S-S-R) Reaction->Labeled_Protein Analysis Structural Analysis (e.g., Mass Spectrometry, NMR) Labeled_Protein->Analysis

Caption: Theoretical workflow for protein labeling using this compound.

Experimental Protocols

A significant challenge in providing a technical guide for this compound is the absence of detailed, validated experimental protocols for its use in proteomics. While the theoretical applications are plausible, the lack of published methods makes it difficult to provide specific guidance on concentrations, buffer conditions, reaction times, and downstream analysis for applications like protein cross-linking or quantitative proteomics.

Researchers interested in using this compound are advised to perform initial pilot studies to determine optimal conditions for their specific protein or system of interest.

Quantitative Data

Consistent with the lack of detailed protocols, there is no substantial body of quantitative data available in the public domain regarding the use of this compound in proteomics. For instance, data on cross-linking efficiency, the identification of cross-linked peptides by mass spectrometry, or its performance in quantitative protein analysis are not found in published research.

Conclusion and Future Outlook

This compound is a chemical compound with a clear biological activity as an NF-κB inhibitor. Its potential in proteomics, particularly for cysteine labeling and the study of protein disulfide bonds, is suggested by its chemical structure and by chemical suppliers. However, the lack of detailed, peer-reviewed literature on its application in proteomics means that its utility in this field remains largely exploratory.

For researchers and drug development professionals, this compound may be a valuable tool for studying cellular signaling pathways related to inflammation. Its application in core proteomics techniques, however, would require significant methods development and validation. Future research is needed to establish detailed protocols and demonstrate the quantitative capabilities of this reagent in proteomics workflows. Until such data becomes available, its use in this domain should be considered investigational.

References

An In-depth Technical Guide on the Role of Dimethyl Diacetyl Cystinate in Intracellular Redox Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular redox homeostasis is critical for normal cellular function, and its dysregulation is implicated in a multitude of pathological conditions. Consequently, therapeutic strategies aimed at modulating the intracellular redox environment are of significant interest. Dimethyl diacetyl cystinate (DACDM), a derivative of the amino acid cystine, has emerged as a promising molecule in this domain. This technical guide provides a comprehensive overview of the role of DACDM in intracellular redox regulation, detailing its mechanism of action, impact on key signaling pathways, and a summary of experimental evidence. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of redox biology and the development of novel therapeutics.

Introduction to Intracellular Redox Regulation

The intracellular environment is a dynamic milieu where a delicate balance between reducing and oxidizing (redox) equivalents is maintained. This equilibrium, known as redox homeostasis, is crucial for a vast array of cellular processes, including signal transduction, enzymatic activity, and gene expression. Reactive oxygen species (ROS) are key players in this balance, acting as both signaling molecules at physiological concentrations and potent damaging agents at elevated levels. Cellular defense mechanisms, primarily centered around the glutathione (GSH) and thioredoxin (Trx) systems, work in concert to neutralize excess ROS and maintain a reducing intracellular environment.

This compound: A Cysteine Prodrug

This compound (N,N'-diacetyl-L-cystine dimethylester) is a lipophilic derivative of L-cystine. Its structure facilitates its transport across the cell membrane. Once inside the cell, it is believed to be hydrolyzed to release L-cysteine, a critical precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] This positions DACDM as a cysteine prodrug, capable of augmenting the intracellular cysteine pool and, consequently, enhancing the cell's capacity to synthesize GSH.

Mechanism of Action: Enhancing the Glutathione Pool

The primary mechanism by which this compound influences intracellular redox regulation is through its contribution to the synthesis of glutathione.

Cellular Uptake and Conversion

The ester and acetyl groups of DACDM increase its lipophilicity, facilitating its passive diffusion across the cell membrane. Intracellular esterases are thought to cleave the dimethyl ester groups, and amidases may subsequently remove the acetyl groups, ultimately yielding L-cystine. L-cystine is then reduced to two molecules of L-cysteine.

G DACDM This compound (extracellular) Membrane Cell Membrane DACDM->Membrane DACDM_intra This compound (intracellular) Membrane->DACDM_intra Cystine L-Cystine DACDM_intra->Cystine Hydrolysis Cysteine L-Cysteine Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Figure 1: Cellular uptake and conversion of DACDM.
Impact on Glutathione Synthesis

L-cysteine is the rate-limiting amino acid for the synthesis of GSH. By providing an intracellular source of cysteine, DACDM directly supports the glutathione synthesis pathway. This leads to an increase in the total intracellular glutathione pool, enhancing the cell's antioxidant capacity.[3]

G Cysteine L-Cysteine (from DACDM) GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Glutamate Glutamate Glutamate->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSS Glutathione Synthetase (GSS) gamma_GC->GSS Glycine Glycine Glycine->GSS GSH Glutathione (GSH) GSS->GSH

Figure 2: Role of DACDM-derived cysteine in glutathione synthesis.

Modulation of Redox-Sensitive Signaling Pathways

By augmenting the intracellular glutathione pool, this compound can influence the activity of redox-sensitive signaling pathways, most notably the NF-κB pathway.

Inhibition of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses. Its activation is known to be regulated by the intracellular redox state. Studies have shown that DACDM can suppress the activation of NF-κB induced by stimuli such as UVB radiation. It is proposed that by increasing the intracellular reducing capacity, DACDM shifts the redox balance to a state that is less favorable for NF-κB activation. This effect is achieved without inhibiting the degradation of IκB, the inhibitory protein of NF-κB, suggesting that DACDM acts downstream in the signaling cascade, potentially by affecting the DNA binding activity of NF-κB.

G cluster_0 Nucleus UVB UVB Radiation ROS Increased ROS UVB->ROS IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB_inactive NF-κB (inactive) (p50/p65-IκB) NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus DNA_Binding DNA Binding Inflammation Inflammatory Gene Expression DNA_Binding->Inflammation DACDM This compound Redox Altered Intracellular Redox State DACDM->Redox Redox->DNA_Binding Inhibits

Figure 3: Inhibition of NF-κB signaling by DACDM.

Experimental Evidence and Quantitative Data

While extensive quantitative data on the direct effects of this compound on intracellular redox parameters is still emerging, existing studies provide valuable insights.

Parameter Cell Line/Model Treatment Observed Effect Reference
Intracellular Glutathione CHO cells50% replacement of cysteine with DACDM in feedIncrease in intracellular glutathione poolChevallier et al., 2021[3]
NF-κB DNA Binding Activity HaCaT cells50-100 µM DACDM + UVBSuppression of UVB-induced NF-κB binding activityKitazawa et al., 2002
Corneal Glutathione Mouse corneal allograft modelSubconjunctival administration of 8 µg DACDMReduction in corneal glutathione levels*Yamada et al., 2007

*Note: The reduction in corneal glutathione in this in vivo model might be due to complex physiological responses to the allograft and the administration route, and may not solely reflect the direct intracellular effect of DACDM observed in in vitro studies.

Detailed Experimental Protocols

Detailed experimental protocols from the key studies are not fully available in the public domain. However, based on the methodologies described, the following are representative protocols for the key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound.

Workflow:

G Start Seed cells in 96-well plate Treat Treat with DACDM Start->Treat MTT Add MTT reagent Treat->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Add solubilization solution Incubate->Solubilize Read Measure absorbance (570 nm) Solubilize->Read

Figure 4: MTT assay workflow.

Methodology:

  • Seed cells at a density of 1 x 104 cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of DACDM and incubate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Intracellular Glutathione Measurement (HPLC)

This method allows for the quantification of reduced (GSH) and oxidized (GSSG) glutathione.

Workflow:

G Start Harvest and lyse cells Derivatize Derivatize with NPA Start->Derivatize Inject Inject onto HPLC column Derivatize->Inject Separate Separate GSH and GSSG derivatives Inject->Separate Detect Detect by fluorescence Separate->Detect Quantify Quantify based on standard curve Detect->Quantify

Figure 5: HPLC workflow for glutathione measurement.

Methodology:

  • Harvest cells and lyse them in a metaphosphoric acid solution to precipitate proteins.

  • Centrifuge the lysate and collect the supernatant.

  • Derivatize the supernatant with o-phthalaldehyde (OPA) for GSH and N-ethylmaleimide (NEM) followed by reduction and OPA derivatization for GSSG.

  • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

  • Separate the derivatives using an appropriate mobile phase gradient.

  • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantify the GSH and GSSG concentrations by comparing the peak areas to a standard curve.

NF-κB DNA Binding Activity Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to determine the DNA binding activity of NF-κB.

Workflow:

G Start Extract nuclear proteins Incubate Incubate with biotin-labeled NF-κB probe Start->Incubate Separate Separate on polyacrylamide gel Incubate->Separate Transfer Transfer to nylon membrane Separate->Transfer Detect Detect with streptavidin-HRP Transfer->Detect Visualize Visualize by chemiluminescence Detect->Visualize

Figure 6: EMSA workflow for NF-κB activity.

Methodology:

  • Extract nuclear proteins from treated and untreated cells.

  • Incubate the nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

  • Transfer the separated complexes to a nylon membrane.

  • Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Visualize the bands on X-ray film or with a digital imager.

Future Directions and Conclusion

This compound presents a promising strategy for modulating intracellular redox homeostasis. Its ability to serve as a cysteine prodrug and bolster the intracellular glutathione pool underpins its therapeutic potential. While its inhibitory effect on the NF-κB pathway has been demonstrated, further research is warranted to elucidate its impact on other redox-sensitive signaling pathways, such as the Nrf2-Keap1 pathway. The activation of Nrf2, a master regulator of the antioxidant response, by DACDM would represent a significant amplification of its cytoprotective effects.

Future studies should focus on:

  • Quantitative analysis of the GSH/GSSG ratio in various cell types upon DACDM treatment.

  • Direct measurement of ROS levels to confirm the antioxidant effect of DACDM.

  • Investigation of the effect of DACDM on the Nrf2 signaling pathway , including Nrf2 nuclear translocation and the expression of its target genes.

  • Elucidation of the activity of key redox-regulating enzymes , such as glutathione reductase and thioredoxin reductase, in the presence of DACDM.

References

Dimethyl Fumarate: A Technical Guide to its Inhibition of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous pathologies, including chronic inflammatory diseases and cancer. Dimethyl Fumarate (DMF), an oral therapeutic approved for multiple sclerosis and psoriasis, has been identified as a potent inhibitor of the NF-κB signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of DMF, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays used to characterize its activity.

Mechanism of Action

Dimethyl Fumarate exerts its inhibitory effect on the NF-κB pathway through a direct, covalent modification of the p65/RelA subunit. Unlike many inhibitors that target upstream kinases, DMF acts downstream in the signaling cascade.

  • Direct Covalent Modification: DMF is a cell-permeable α,β-unsaturated electrophile. This chemical property allows it to form a covalent bond with nucleophilic cysteine residues on proteins.[1][2]

  • Target Site: The primary target of DMF in the NF-κB pathway is cysteine 38 (Cys38) on the p65 protein.[1][2]

  • Inhibition of Nuclear Translocation: Covalent modification of p65 by DMF prevents its translocation from the cytoplasm to the nucleus upon stimulation by agonists like tumor necrosis factor-alpha (TNF-α).[1][2][3]

  • Attenuation of DNA Binding: By blocking nuclear entry, DMF consequently attenuates the ability of p65 to bind to its consensus DNA sequences in the promoters of target genes.[1][4]

  • Upstream Independence: The mechanism of DMF is independent of the upstream IκB kinase (IKK) complex. It does not prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][5]

The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by Dimethyl Fumarate.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 3. IKK Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 4. IκBα Degradation p65_p50_nucleus p65-p50 p65_p50->p65_p50_nucleus 5. Nuclear Translocation DMF Dimethyl Fumarate (DMF) DMF->p65_p50 Covalent Modification of p65 (Cys38) DNA κB DNA Site p65_p50_nucleus->DNA 6. DNA Binding Gene_Exp Target Gene Expression (e.g., ICAM1, CCL2, IL-6) DNA->Gene_Exp 7. Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by Dimethyl Fumarate (DMF).

Quantitative Data on NF-κB Inhibition

The inhibitory effects of DMF on NF-κB signaling have been quantified across various cell lines and experimental endpoints. The following tables summarize key quantitative data.

Table 1: Effect of DMF on NF-κB Activity in Breast Cancer Cell Lines

Cell LineAssay TypeDMF ConcentrationStimulusObserved EffectReference
MCF-7p65 DNA Binding50 µMTNF-α (15 min)Attenuated p65 DNA binding by ~50%[4]
MCF-7ChIP (p65 occupancy)50 µMTNF-α (45 min)Significantly reduced p65 occupancy on ICAM1 and CCL2 promoters[1][4]
MCF-7NF-κB Luciferase Reporter20 µMTNF-α~40% inhibition of NF-κB transcriptional activity[1]
MDA-MB-231Cell Viability20 µMN/AReduced cell survival[6]
BT-549ApoptosisNon-cytotoxic conc.N/AInduced apoptosis, inhibited NF-κB nuclear translocation[7]

Table 2: Effect of DMF in Other Cell Types

Cell TypeAssay TypeDMF ConcentrationStimulusObserved EffectReference
Dendritic Cells (BMDCs)Cytokine Production (IL-12, IL-6)70 µMLPSMaximal inhibition of cytokine production[3][8]
Dendritic Cells (BMDCs)p65 Nuclear Translocation70 µMLPS (60 min)Retained p65 in the cytoplasm[3][8]
Human Dermal Fibroblastsp50 Nuclear AccumulationNot specifiedTNF-α / IL-1αSpecifically inhibited cytokine-induced p50 nuclear accumulation[9]
Human T CellsNF-κB DNA Binding (ELISA)Not specifiedN/AInhibited nuclear binding of NF-κB[10]
DLBCL Lymphoma CellsCell Viability20 µMN/AMarkedly reduced survival of most DLBCL cell lines[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of DMF on NF-κB signaling.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., MCF-7) in 24-well plates to achieve 70-80% confluency on the day of transfection.

    • Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid (e.g., pGL4.32) and a control plasmid expressing Renilla luciferase (e.g., pGL4.70) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DMF or vehicle control (e.g., DMSO).

    • Pre-incubate the cells with DMF for 2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulus (e.g., TNF-α, 20 ng/mL) to the wells.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the data as a percentage of the stimulated control (vehicle-treated + TNF-α).

Luciferase_Workflow A 1. Plate and Transfect Cells B 2. Add DMF (2h pre-incubation) A->B C 3. Add Stimulus (e.g., TNF-α, 6-8h) B->C D 4. Lyse Cells C->D E 5. Measure Dual Luciferase Activity D->E F 6. Normalize and Analyze Data E->F

Caption: Workflow for an NF-κB dual-luciferase reporter assay.

Western Blot for p65 Nuclear Translocation

This method assesses the amount of p65 protein that has translocated to the nucleus.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency in 10 cm dishes.

    • Pre-treat with DMF (e.g., 50 µM) for 2 hours, followed by stimulation with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.

    • Wash cells with ice-cold PBS and harvest.

  • Nuclear and Cytoplasmic Fractionation:

    • Use a commercial nuclear/cytoplasmic extraction kit or a hypotonic buffer-based protocol to separate cytoplasmic and nuclear fractions. Keep samples on ice throughout.

  • Protein Quantification:

    • Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p65 overnight at 4°C.

    • Also, probe for loading controls: β-actin or α-tubulin for the cytoplasmic fraction and Lamin B1 or TATA-binding protein (TBP) for the nuclear fraction.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

WesternBlot_Workflow A 1. Treat and Harvest Cells B 2. Nuclear/Cytoplasmic Fractionation A->B C 3. Protein Quantification B->C D 4. SDS-PAGE and Transfer C->D E 5. Immunoblotting (p65, Lamin B1, etc.) D->E F 6. ECL Detection and Densitometry E->F

Caption: Workflow for Western blot analysis of p65 nuclear translocation.

Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique provides a visual confirmation of p65 subcellular localization.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 12-well or 24-well plate.

    • Treat cells with DMF and/or TNF-α as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes to prevent non-specific antibody binding.

    • Incubate with a primary antibody against p65 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

    • Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images and overlay the p65 and DAPI channels to determine the subcellular localization of p65.

Conclusion

Dimethyl Fumarate is a well-characterized inhibitor of the NF-κB pathway, acting through a distinct downstream mechanism involving the direct covalent modification of the p65 subunit. This action effectively prevents p65 nuclear translocation and subsequent transcriptional activation of pro-inflammatory and survival genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of DMF and other electrophilic compounds in NF-κB-driven diseases. Understanding its specific molecular interactions and utilizing robust experimental methodologies are crucial for advancing the development of next-generation NF-κB inhibitors.

References

An In-depth Technical Guide to the Disulfide Bond in Dimethyl Diacetyl Cystinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diacetyl cystinate (DMADAC), a disulfide-linked derivative of L-cysteine, is a molecule of increasing interest in proteomics, cell biology, and drug development. Its central feature, the disulfide bond, governs its chemical reactivity, biological activity, and utility as a research tool. This technical guide provides a comprehensive overview of the disulfide bond in DMADAC, including its fundamental physicochemical properties, detailed experimental protocols for its characterization, and its role in mediating the compound's biological effects, particularly on the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers utilizing or investigating this compound.

Introduction

This compound, also known as N,N'-diacetyl-L-cystine dimethyl ester, is a symmetrical molecule derived from the oxidation of two N-acetyl-L-cysteine methyl ester molecules. The disulfide bond (S-S) forms a covalent linkage between the two cysteine residues, creating a stable yet redox-active molecule. This unique characteristic makes DMADAC a valuable tool in various scientific disciplines. In proteomics, it is used as a disulfide-linked compound.[1][2][3] Biologically, it has been shown to possess immunomodulatory and anti-inflammatory properties, largely attributed to its influence on intracellular redox states and key signaling pathways.[4][5][6]

This guide will delve into the core of DMADAC's functionality: its disulfide bond. We will explore its intrinsic properties, provide detailed methodologies for its analysis, and discuss its implication in the biological activities of the molecule.

Physicochemical Properties of the Disulfide Bond

While specific experimental data for the disulfide bond in this compound is not extensively available in the public domain, we can infer its properties from general principles of disulfide chemistry and data from closely related molecules.

Table 1: Physicochemical Properties of Disulfide Bonds

PropertyTypical Value/CharacteristicRelevance to this compound
Bond Dissociation Energy ~60 kcal/mol (251 kJ/mol)The disulfide bond in DMADAC is a strong covalent bond, providing molecular stability under physiological conditions.
Bond Length ~2.05 ÅThis bond length is a key parameter for molecular modeling and conformational analysis of DMADAC.
Redox Potential Variable, dependent on molecular environmentThe redox potential of the disulfide bond in DMADAC is crucial for its ability to participate in thiol-disulfide exchange reactions and modulate the cellular redox environment. While the specific value is not published, it is expected to be in a range that allows for interaction with biological thiols like glutathione.[7][8]
Raman Spectroscopy S-S stretching vibration typically observed at 500-540 cm⁻¹This characteristic vibrational frequency allows for the specific detection and characterization of the disulfide bond in DMADAC samples.[9]
Mass Spectrometry Can be cleaved under specific fragmentation conditions (e.g., ETD)Mass spectrometry is a powerful tool to confirm the presence of the disulfide bond and to study its fragmentation patterns.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of the disulfide bond in this compound. These protocols are based on established methods for similar compounds and can be adapted by researchers.

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification Cystine L-Cystine Acylation React with Acetic Anhydride in a suitable solvent (e.g., acetic acid) Cystine->Acylation Diacetylcystine N,N'-diacetyl-L-cystine Acylation->Diacetylcystine Esterification React with Methanol in the presence of an acid catalyst (e.g., HCl or SOCl2) Diacetylcystine->Esterification DMADAC This compound Esterification->DMADAC Purification Purify by recrystallization or column chromatography DMADAC->Purification Pure_DMADAC Pure this compound Purification->Pure_DMADAC

Caption: A proposed three-step synthesis of this compound.

Protocol:

  • Acetylation of L-Cystine:

    • Suspend L-cystine in glacial acetic acid.

    • Add acetic anhydride dropwise while stirring and maintaining a controlled temperature.

    • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

    • Isolate the N,N'-diacetyl-L-cystine product, for example, by precipitation with water and subsequent filtration.

  • Esterification:

    • Suspend the dried N,N'-diacetyl-L-cystine in anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride or bubble dry HCl gas through the solution.

    • Reflux the reaction mixture until the esterification is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.

    • Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

HPLC Analysis for Purity and Stability

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to assess the purity of synthesized this compound and to monitor its stability in various solutions. The following protocol is adapted from a method for the analysis of N-acetyl-L-cysteine and its dimer.[1][11]

Table 2: HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 20:80 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Detection UV absorbance at 210-220 nm
Injection Volume 10-20 µL
Column Temperature 25 °C

Protocol:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Data Analysis: Record the chromatogram and determine the retention time and peak area of the compound. Purity can be assessed by the relative area of the main peak. For stability studies, samples can be analyzed at different time points and under various storage conditions.

Characterization of the Disulfide Bond

Raman spectroscopy is a non-destructive technique ideal for the direct detection of the S-S bond.

Experimental Workflow: Raman Spectroscopy Analysis

G Sample This compound (solid or concentrated solution) Raman Raman Spectrometer (e.g., 785 nm laser excitation) Sample->Raman Spectrum Acquire Raman Spectrum Raman->Spectrum Analysis Analyze for S-S stretching band (approx. 500-540 cm⁻¹) Spectrum->Analysis

Caption: Workflow for the analysis of the disulfide bond by Raman spectroscopy.

Protocol:

  • Sample Preparation: The sample can be a solid powder or a concentrated solution in a suitable solvent that does not have interfering Raman signals in the region of interest.

  • Data Acquisition: Acquire the Raman spectrum using a laser excitation wavelength (e.g., 785 nm) that minimizes fluorescence. Collect the spectrum over a range that includes the expected S-S stretching frequency (e.g., 400-800 cm⁻¹).

  • Data Analysis: Identify the peak corresponding to the S-S stretching vibration. The position and intensity of this peak can provide information about the conformation and environment of the disulfide bond.

Mass spectrometry can confirm the molecular weight of this compound and provide information about the disulfide bond through fragmentation analysis.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

  • MS1 Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule.

  • MS/MS Analysis: Select the parent ion for fragmentation using an appropriate method. Collision-induced dissociation (CID) may not efficiently cleave the disulfide bond. Electron-transfer dissociation (ETD) is often more effective for cleaving disulfide bonds and can be used to confirm the connectivity.[12]

  • Data Analysis: Analyze the fragmentation pattern to identify fragments that arise from the cleavage of the disulfide bond.

Biological Activity and the Role of the Disulfide Bond

The disulfide bond is integral to the biological activity of this compound. It is believed to act as a pro-drug for N-acetyl-L-cysteine methyl ester, delivering it into cells where it can influence the intracellular redox environment.[5]

Inhibition of the NF-κB Signaling Pathway

A key reported biological effect of this compound is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of inflammation, immunity, and cell survival.

Signaling Pathway: NF-κB Activation and Inhibition by this compound

G cluster_0 Canonical NF-κB Pathway cluster_1 Inhibition by this compound Stimulus Stimulus (e.g., TNF-α, UVB) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (inactive in cytoplasm) IkB->NFkB_cytoplasm inhibits IkB_p Phosphorylated IκBα IkB->IkB_p NFkB_nucleus NF-κB (p50/p65) (active in nucleus) NFkB_cytoplasm->NFkB_nucleus translocates IkB_deg Degraded IκBα IkB_p->IkB_deg ubiquitination & degradation Gene Target Gene Expression (e.g., inflammatory cytokines) NFkB_nucleus->Gene activates DNA_binding NF-κB DNA Binding DMADAC This compound Redox Alters Intracellular Redox State DMADAC->Redox Redox->DNA_binding inhibits

Caption: Overview of the NF-κB signaling pathway and the proposed point of inhibition by this compound.

This compound has been shown to inhibit the UVB-induced nuclear translocation of NF-κB and subsequent IL-1α secretion in HaCaT cells.[4] While the precise mechanism is still under investigation, it is hypothesized that by modulating the intracellular redox state, this compound prevents the activated NF-κB from binding to its target DNA sequences.[6] This is distinct from the action of N-acetyl-L-cysteine (NAC), which has been shown to inhibit IκB kinases (IKK).[13][14] The intact disulfide bond in this compound appears to be crucial for this specific mode of action.[15]

Applications in Drug Development

The ability of this compound and its analogs to modulate the immune system and reduce oxidative stress makes them interesting candidates for drug development. For instance, the related compound N,N'-diacetyl-L-cystine has shown anti-atherosclerotic effects in animal models, suggesting a potential therapeutic application for inflammatory diseases.[16][17] The efficient delivery of cysteine derivatives into cells is a key aspect of their therapeutic potential, and the esterified form in this compound may enhance cell permeability.[5]

Conclusion

The disulfide bond is the central functional group of this compound, conferring both stability and redox activity to the molecule. Understanding the properties of this bond is paramount for its effective application in research and drug development. While specific experimental data on the disulfide bond of this compound is limited, this guide provides a framework for its characterization based on established principles and methodologies for related compounds. Further research to elucidate the precise physicochemical properties of its disulfide bond and the detailed molecular mechanisms of its biological activities will undoubtedly expand its utility in the scientific community.

References

(Ac-Cys-OMe)₂: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ac-Cys-OMe)₂, also known as N,N'-diacetyl-L-cystine dimethyl ester or dimethyl diacetyl cystinate, is the disulfide-linked dimer of N-acetyl-L-cysteine methyl ester. This compound serves as a valuable tool in a variety of basic research applications, primarily stemming from its role in redox biology and its potential as a cysteine prodrug. Its enhanced stability and cell permeability compared to its parent molecule, N-acetyl-L-cysteine (NAC), make it an attractive subject for studies involving oxidative stress, cell signaling, and drug delivery. This technical guide provides an in-depth overview of the fundamental research applications of (Ac-Cys-OMe)₂, including detailed experimental protocols, a summary of quantitative data, and a visualization of relevant signaling pathways.

Introduction

(Ac-Cys-OMe)₂ is a disulfide-containing compound derived from the oxidation of two molecules of N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe)[1]. The acetylation of the amino group and the esterification of the carboxyl group enhance the molecule's lipophilicity and stability, facilitating its passage across cellular membranes[2]. Once inside the cell, it can be reduced to release two molecules of Ac-Cys-OMe, which can then be deacetylated to provide a source of L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. This property positions (Ac-Cys-OMe)₂ as a potential therapeutic agent for conditions associated with oxidative stress and glutathione depletion.

This guide will explore the synthesis of (Ac-Cys-OMe)₂, its applications in studying redox-sensitive signaling pathways, and its use as a tool in proteomics and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Ac-Cys-OMe)₂ is provided in the table below.

PropertyValueReference
CAS Number 32381-28-5[1]
Molecular Formula C₁₂H₂₀N₂O₆S₂[1]
Molecular Weight 352.43 g/mol [3]
Appearance White to off-white solid[1]
Synonyms N,N'-Diacetyl-L-cystine dimethyl ester, this compound[1][3]

Data Presentation: Quantitative Analysis of (Ac-Cys-OMe)₂ and Related Compounds

The following tables summarize key quantitative data related to the activity of (Ac-Cys-OMe)₂ and its precursor, Ac-Cys-OMe. This data highlights its reactivity and biological effects.

Table 1: Reactivity of Ac-Cys-OMe with Electrophiles

Electrophilic CompoundHalf-life (minutes) in the presence of Ac-Cys-OMe
Azetidinyl oxadiazole 15346
Azetidinyl oxadiazole 419.52
Compound 10.81
Compound 20.002

Table 2: Biological Activity of (Ac-Cys-OMe)₂ and its Di-acid Analogue (DiNAC)

CompoundAssayEndpointResultReference
(Ac-Cys-OMe)₂ (DACDM)UVB-induced NF-κB binding activity in HaCaT cellsSuppression of NF-κB bindingEffective at 50-100 µM[4]
N,N'-diacetyl-L-cystine (DiNAC)Atherosclerosis in WHHL rabbitsReduction of thoracic aorta atherosclerosis50% reduction[5][6]
N,N'-diacetyl-L-cystine (DiNAC)Contact sensitivity to oxazolone in miceEnhancement of contact sensitivity100-1000 times more potent than NAC[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of (Ac-Cys-OMe)₂ and a representative protocol for its application in studying disulfide reduction.

Synthesis and Purification of (Ac-Cys-OMe)₂

The synthesis of (Ac-Cys-OMe)₂ is typically achieved through the oxidation of its monomer precursor, N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe). While specific literature detailing a high-yield synthesis is sparse, a general and reliable method involves air oxidation in a suitable solvent.

Materials:

  • N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve N-acetyl-L-cysteine methyl ester in methanol.

  • Oxidation: Stir the solution vigorously in a vessel open to the air for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the disulfide product.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Characterization: The purified (Ac-Cys-OMe)₂ can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Disulfide Reductase Activity Assay

This protocol describes a general method to assess the ability of (Ac-Cys-OMe)₂ to act as a reducing agent for disulfide bonds, a key aspect of its biological function. This assay uses Ellman's reagent (DTNB) to quantify the free thiols produced upon the reduction of a disulfide substrate.

Materials:

  • (Ac-Cys-OMe)₂

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Glutathione disulfide (GSSG) or another suitable disulfide substrate

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of (Ac-Cys-OMe)₂ in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the desired concentrations in the phosphate buffer.

    • Prepare a stock solution of the disulfide substrate (e.g., GSSG) in the phosphate buffer.

    • Prepare a stock solution of DTNB in the phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add the phosphate buffer.

    • Add the disulfide substrate to the buffer.

    • Initiate the reaction by adding different concentrations of (Ac-Cys-OMe)₂.

    • Include a control group without (Ac-Cys-OMe)₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Detection:

    • Add the DTNB solution to each well/cuvette. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Quantification: The concentration of free thiols can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). The increase in absorbance is proportional to the amount of disulfide bond reduction.

Signaling Pathways and Mechanisms of Action

The biological effects of (Ac-Cys-OMe)₂ are largely attributed to its ability to deliver cysteine into cells, thereby influencing redox-sensitive signaling pathways. The primary mechanisms include the replenishment of glutathione stores and the direct reduction of disulfide bonds in proteins.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE) in their promoters. Under basal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for ubiquitination and proteasomal degradation. Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven genes. (Ac-Cys-OMe)₂, by increasing intracellular cysteine and glutathione levels, can indirectly activate the Nrf2 pathway by modulating the cellular redox state.

Nrf2_Pathway cluster_nucleus Nuclear Events AcCysOMe2 (Ac-Cys-OMe)₂ Reduction Intracellular Reduction AcCysOMe2->Reduction AcCysOMe Ac-Cys-OMe Reduction->AcCysOMe Cysteine L-Cysteine AcCysOMe->Cysteine GSH Glutathione (GSH) Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS neutralizes Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE ARE AntioxidantGenes Antioxidant & Detoxification Genes ARE->AntioxidantGenes activates transcription of Nrf2_n->ARE binds to

Caption: Nrf2/ARE signaling pathway activation by (Ac-Cys-OMe)₂.

Modulation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is implicated in various fibrotic diseases and cancer. The activity of TGF-β and its receptors is sensitive to the cellular redox environment. N-acetyl-L-cysteine has been shown to inhibit TGF-β signaling by disrupting disulfide bonds within the TGF-β ligand and its receptors. (Ac-Cys-OMe)₂, by providing a source of reducing equivalents, is hypothesized to exert similar modulatory effects on this pathway.

Caption: Modulation of TGF-β signaling by (Ac-Cys-OMe)₂.

Conclusion

(Ac-Cys-OMe)₂ represents a versatile and valuable tool for basic research in redox biology and drug development. Its enhanced stability and cell permeability offer distinct advantages over its precursor, N-acetyl-L-cysteine. The ability to modulate key signaling pathways such as Nrf2/ARE and TGF-β highlights its potential for investigating the molecular mechanisms of diseases associated with oxidative stress and fibrosis. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore the diverse applications of this compound. Further investigations into the specific molecular targets and a broader range of quantitative biological activities of (Ac-Cys-OMe)₂ will undoubtedly expand its utility in the scientific community.

References

Methodological & Application

Application Notes and Protocols for Dimethyl Diacetyl Cystinate in NF-κB Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diacetyl cystinate (DACDM), also known as N,N'-diacetyl-L-cystine dimethyl ester, is a derivative of the oxidized dimeric form of cysteine, L-cystine.[1] Emerging research has identified DACDM as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, it has been demonstrated to inhibit the nuclear translocation of NF-κB, a critical step in its activation cascade.[1] These application notes provide a detailed protocol for utilizing this compound in NF-κB assays, along with relevant data and pathway diagrams to facilitate its use in research and drug development.

Mechanism of Action

The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell proliferation, and survival. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as ultraviolet (UV) radiation or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

This compound has been shown to suppress UVB-induced NF-κB activation through intracellular redox regulation.[1] This inhibitory action prevents the nuclear translocation of NF-κB, thereby blocking its transcriptional activity.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on NF-κB nuclear translocation and IL-1α secretion in HaCaT cells following UVB irradiation.

Concentration (µM)Effect on UVB-Induced NF-κB Nuclear TranslocationEffect on UVB-Induced IL-1α SecretionReference
50InhibitionInhibition[1]
100InhibitionInhibition[1]

Experimental Protocols

This section provides a detailed protocol for a typical immunofluorescence-based NF-κB nuclear translocation assay to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • Human keratinocyte cell line (e.g., HaCaT)

  • This compound (DACDM)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • UVB light source

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol
  • Cell Culture:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells onto glass coverslips in 24-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treatment with this compound:

    • Prepare stock solutions of DACDM in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to final concentrations of 50 µM and 100 µM.

    • Pre-treat the cells with the DACDM-containing medium or vehicle control for a specified period (e.g., 1-2 hours) before stimulation.

  • NF-κB Activation (Stimulation):

    • Wash the cells once with PBS.

    • Expose the cells to a UVB light source with a predetermined dose (e.g., 100 mJ/cm²). Include a non-irradiated control group.

    • After irradiation, add fresh culture medium (with or without DACDM as per the experimental design) and incubate for a specific time to allow for NF-κB translocation (e.g., 30-60 minutes).

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the NF-κB p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) staining.

    • Analyze the images to quantify the nuclear translocation of NF-κB p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Visualizations

NF-κB Signaling Pathway

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., UVB, Cytokines) IKK_complex IKK Complex Stimulus->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (e.g., IL-1α) Nucleus->Transcription Experimental_Workflow A 1. Cell Seeding (HaCaT cells) B 2. Pre-treatment (this compound) A->B C 3. Stimulation (UVB Irradiation) B->C D 4. Incubation C->D E 5. Immunofluorescence (Fix, Permeabilize, Stain) D->E F 6. Microscopy (Image Acquisition) E->F G 7. Data Analysis (Quantify Nuclear Translocation) F->G Inhibition_Mechanism UVB UVB Stimulus ROS Intracellular Redox Change UVB->ROS NFkB_activation NF-κB Activation (IκBα degradation) ROS->NFkB_activation DACDM Dimethyl diacetyl cystinate DACDM->ROS Inhibits Translocation NF-κB Nuclear Translocation NFkB_activation->Translocation

References

Application Notes and Protocols for Studying Corneal Allograft Survival with Dimethyl Diacetyl Cystinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal transplantation is a widely performed procedure to restore vision, yet allograft rejection remains a significant cause of graft failure. The immune privilege of the cornea can be compromised, leading to an inflammatory cascade that damages the transplanted tissue. This process is primarily mediated by T helper 1 (Th1) cells. Dimethyl diacetyl cystinate (DACDM), also known as N,N'-diacetyl-L-cystine dimethylester, is an immunomodulatory compound that has shown potential in promoting corneal allograft survival. These application notes provide a comprehensive overview and detailed protocols for utilizing DACDM in preclinical studies of corneal transplantation.

DACDM is believed to exert its effect by modulating the function of antigen-presenting cells (APCs), particularly macrophages. It induces a state of low intracellular glutathione (icGSH) in these cells, which in turn suppresses the Th1-polarizing cytokine interleukin-12 (IL-12). This shifts the immune response towards a more tolerogenic Th2 phenotype, thereby reducing inflammation and promoting graft acceptance.

Mechanism of Action: Proposed Signaling Pathway

The proposed mechanism by which this compound promotes corneal allograft survival involves the modulation of macrophage function and the subsequent polarization of the T-cell response. By reducing intracellular glutathione levels in macrophages, DACDM inhibits the NF-κB signaling pathway, leading to decreased production of the pro-inflammatory, Th1-polarizing cytokine IL-12. This creates a cytokine environment that favors the differentiation of T helper cells into the Th2 lineage, which is associated with a more tolerogenic immune response and reduced graft rejection.

DACDM_Mechanism cluster_macrophage Macrophage (Antigen-Presenting Cell) cluster_tcell T-Cell Differentiation DACDM Dimethyl Diacetyl Cystinate (DACDM) icGSH Reduced Intracellular Glutathione (icGSH) DACDM->icGSH decreases NFkB NF-κB Activation icGSH->NFkB inhibits IL12 IL-12 Secretion NFkB->IL12 promotes Th1 Th1 Cell (Pro-inflammatory) IL12->Th1 promotes Th0 Naive T-Cell (Th0) Th0->Th1 Differentiation Th2 Th2 Cell (Anti-inflammatory) Th0->Th2 Differentiation GraftRejection Corneal Allograft Rejection Th1->GraftRejection leads to GraftSurvival Corneal Allograft Survival Th2->GraftSurvival promotes

Caption: Proposed signaling pathway of this compound in promoting corneal allograft survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in a murine model of corneal allograft transplantation.

Table 1: Corneal Allograft Survival Rates

Treatment GroupDonor-Recipient StrainRoute of AdministrationGraft Survival Outcome
Control (Vehicle)B10.D2 to BALB/cIntraperitoneal0% indefinite survival
DACDM B10.D2 to BALB/cIntraperitoneal65% indefinite survival (13/20)
Control (Vehicle)DBA/2 to BALB/cIntraperitoneal0% indefinite survival
DACDM DBA/2 to BALB/cIntraperitoneal60% indefinite survival (6/10)

Table 2: Donor-Specific Delayed-Type Hypersensitivity (DTH) Response

Treatment GroupDTH Response (Ear Swelling, x10⁻⁴ inches) at 2 weeks post-grafting
Control (Vehicle)18.5 ± 3.5
DACDM 4.0 ± 1.5

Experimental Protocols

Murine Model of Penetrating Keratoplasty

This protocol describes a full-thickness corneal transplantation in mice, a standard model for studying allograft rejection.

PKP_Workflow start Start donor_prep Donor Preparation Euthanize donor mouse (e.g., C57BL/6). Excise cornea with a 2.0 mm trephine. start->donor_prep recipient_prep Recipient Preparation Anesthetize recipient mouse (e.g., BALB/c). Create a 1.5 mm recipient bed with a trephine. start->recipient_prep grafting Grafting Place donor cornea onto recipient bed. Suture with 8-12 interrupted 11-0 nylon sutures. donor_prep->grafting recipient_prep->grafting post_op Post-operative Care Administer topical antibiotic/anti-inflammatory agents. House animals individually. grafting->post_op monitoring Monitoring & Scoring Examine grafts with slit-lamp biomicroscopy. Score for opacity and neovascularization. post_op->monitoring endpoint Endpoint Analysis Collect tissues for histology, immunohistochemistry, or molecular analysis. monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for murine penetrating keratoplasty.

Materials:

  • Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients for allogeneic model)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Operating microscope

  • Micro-instruments for ophthalmic surgery (trephines, scissors, forceps)

  • 11-0 nylon sutures

  • Topical antibiotic and anti-inflammatory eye drops

  • Balanced salt solution

Procedure:

  • Anesthesia: Anesthetize both donor and recipient mice according to approved institutional protocols.

  • Donor Cornea Excision: Euthanize the donor mouse. Under the operating microscope, excise the donor cornea using a 2.0 mm trephine and Vannas scissors. Store the donor button in balanced salt solution.

  • Recipient Bed Preparation: In the anesthetized recipient mouse, create a 1.5 mm diameter corneal button in the central cornea using a trephine. Carefully excise the host cornea.

  • Grafting: Place the donor cornea onto the recipient bed. Secure the graft with 8 to 12 interrupted 11-0 nylon sutures.

  • Post-operative Care: Apply a topical antibiotic and anti-inflammatory agent to the operated eye. House the animals individually to prevent injury. Sutures are typically removed 7 days post-operatively.

Administration of this compound

1. Intraperitoneal Injection Protocol

  • Preparation of DACDM: Dissolve DACDM in a suitable vehicle (e.g., sterile PBS or DMSO followed by dilution in PBS). The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

  • Dosing Regimen: Administer DACDM via intraperitoneal injection. A previously reported regimen involves injections on specific days pre- and post-transplantation. The exact timing and dosage should be optimized for the specific experimental goals.

  • Control Group: Administer the vehicle alone to the control group using the same volume and injection schedule.

2. Subconjunctival Injection Protocol

  • Preparation of DACDM: Prepare a sterile solution of DACDM at the desired concentration (e.g., for an 8 µg dose in a 5 µL injection volume, the concentration would be 1.6 mg/mL).

  • Injection Procedure:

    • Anesthetize the mouse.

    • Under an operating microscope, gently proptose the eye.

    • Using a 33-gauge needle attached to a Hamilton syringe, carefully insert the needle into the subconjunctival space.

    • Slowly inject the desired volume (e.g., 5 µL) of the DACDM solution, creating a small bleb.

    • Withdraw the needle and apply a topical antibiotic.

  • Control Group: Inject the vehicle solution subconjunctivally.

Assessment of Corneal Allograft Survival

Graft Scoring: Grafts should be examined 2-3 times per week using a slit-lamp biomicroscope. The degree of rejection is typically assessed based on opacity and neovascularization.

Table 3: Corneal Opacity Scoring System

ScoreDescription
0Completely transparent graft
1+Slight opacity, iris details clearly visible
2+Moderate opacity, iris details partially obscured
3+Severe opacity, pupil margin visible but iris details obscured
4+Complete opacity, pupil not visible

Graft rejection is typically defined as a persistent opacity score of 3+ or greater.

Table 4: Corneal Neovascularization Scoring System

ScoreDescription
0No neovascularization
1+Neovascularization in 1 quadrant
2+Neovascularization in 2 quadrants
3+Neovascularization in 3 quadrants
4+Neovascularization in all 4 quadrants

Concluding Remarks

The use of this compound presents a promising therapeutic strategy for enhancing corneal allograft survival. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. Further studies are warranted to optimize dosing, administration routes, and to fully elucidate the molecular pathways involved in its immunomodulatory effects.

Application Notes and Protocols for Dimethyl Fumarate (DMF) Treatment in In Vitro Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Dimethyl diacetyl cystinate" did not yield relevant scientific information regarding its use in in vitro inflammation models. Therefore, this document provides a detailed application note and protocol for a well-characterized compound with known anti-inflammatory properties, Dimethyl Fumarate (DMF) , as a representative example. The experimental designs and data presented herein are based on published literature for DMF and serve as a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of novel compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. In vitro models of inflammation are indispensable tools for screening and characterizing the efficacy of potential anti-inflammatory agents. A widely used and well-established model involves the stimulation of macrophage-like cell lines, such as RAW 264.7 or THP-1, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation triggers the activation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).

Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of multiple sclerosis and psoriasis, exhibiting both immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the modulation of the NF-κB signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This document provides detailed protocols for utilizing DMF in an LPS-induced in vitro inflammation model and summarizes its effects on key inflammatory markers.

Data Presentation: Efficacy of DMF in In Vitro Inflammation Models

The anti-inflammatory effects of DMF have been quantified in various studies. The following tables summarize the inhibitory effects of DMF on the production of key pro-inflammatory cytokines and mediators in LPS-stimulated cell models.

Table 1: Effect of DMF on Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

CytokineLPS ConcentrationDMF ConcentrationIncubation Time% Inhibition of Cytokine ProductionReference
TNF-α100 ng/mL20 µM24 h~50%[1]
TNF-α100 ng/mL50 µM24 h~75%[1]
TNF-α100 ng/mL100 µM24 h>90%[1]
IL-6100 ng/mL10 µM6 hSignificant Inhibition[2]
IL-6100 ng/mL30 µM6 hSignificant Inhibition[2]
IL-10100 ng/mL10 µM6 hSignificant Inhibition[2]
IL-10100 ng/mL30 µM6 hSignificant Inhibition[2]

Table 2: Effect of DMF on Nitric Oxide (NO) and Pro-Inflammatory Gene Expression in LPS-Stimulated Microglia and Astrocytes

Cell TypeInflammatory MediatorDMF Concentration% ReductionReference
MicrogliaNitric Oxide (NO)10 µMSignificant Reduction[3]
MicrogliaiNOS mRNA10 µMSignificant Reduction[4]
MicrogliaTNF-α mRNA10 µMSignificant Reduction[4]
MicrogliaIL-1β mRNA10 µMSignificant Reduction[4]
MicrogliaIL-6 mRNA10 µMSignificant Reduction[4]
AstrocytesiNOS mRNA10 µMSignificant Reduction[4]
AstrocytesIL-1β mRNA10 µMSignificant Reduction[4]
AstrocytesIL-6 mRNA10 µMSignificant Reduction[4]
AstrocytesTNF-α mRNA10 µMSignificant Reduction[4]

Experimental Protocols

General Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

Protocol for Evaluating the Anti-inflammatory Effect of DMF on LPS-Induced Cytokine Production

This protocol outlines the steps to assess the ability of DMF to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete culture medium. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of DMF in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Pre-treatment with DMF: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of DMF. Include a vehicle control group (medium with DMSO only). Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and other cytokines in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by DMF compared to the LPS-stimulated vehicle control.

Protocol for Assessing the Effect of DMF on NF-κB p65 Nuclear Translocation

This protocol describes how to evaluate the effect of DMF on the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of this signaling pathway.

  • Cell Seeding: Seed RAW 264.7 cells on sterile glass coverslips placed in a 12-well plate at a density of 1 x 10⁵ cells per well. Allow the cells to adhere overnight.

  • Pre-treatment with DMF: Treat the cells with the desired concentration of DMF (e.g., 50 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

  • Fixation: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 diluted in 1% BSA in PBS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated or DMF-treated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Cell Culture and Seeding cluster_treatment Treatment and Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (24-well plate) overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation pretreat Pre-treat with DMF (1 hour) overnight_incubation->pretreat prepare_dmf Prepare DMF dilutions prepare_dmf->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatants incubate_24h->collect_supernatant elisa Quantify Cytokines (ELISA) collect_supernatant->elisa data_analysis Data Analysis elisa->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory effects of DMF.

NF-κB Signaling Pathway Inhibition by DMF

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα degradation nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription DMF Dimethyl Fumarate (DMF) DMF->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by Dimethyl Fumarate (DMF).

References

Step-by-step guide for Dimethyl diacetyl cystinate stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the preparation, storage, and handling of Dimethyl diacetyl cystinate (DACDM) stock solutions for research and development applications. DACDM is a derivative of L-cystine and has been utilized in studies related to NF-κB signaling and immunomodulation.[1] Adherence to proper preparation protocols is crucial for ensuring the reproducibility and accuracy of experimental results. This guide includes detailed information on the physicochemical properties of DACDM, recommended solvents, and procedures for creating both concentrated stock solutions and diluted working solutions.

Physicochemical Properties and Solubility Data

This compound is a solid, disulfide-linked L-cysteine compound.[2][3] Accurate preparation of solutions requires precise knowledge of its molecular weight and solubility in common laboratory solvents. The quantitative data is summarized in Table 1.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₆S₂[1][4]
Molecular Weight 352.4 g/mol [1]
Appearance Solid[1][2]
Purity ≥98%[1]
Solubility in DMSO ≥ 10 mg/mL[1]
Solubility in PBS (pH 7.2) 1-10 mg/mL (sparingly soluble)[1]

Recommended Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound and its solutions. Unopened solid compound and prepared stock solutions should be stored under the conditions outlined in Table 2 to ensure long-term stability.

Table 2: Storage and Stability Guidelines

FormStorage TemperatureStability/Shelf LifeSource
Solid Compound -20°C≥ 4 years[1]
DMSO Stock Solution -20°CMonths to years (long-term)[2]
DMSO Stock Solution 0 - 4°CDays to weeks (short-term)[2]
Aqueous Solutions 2 - 8°CNot recommended for more than one day

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Preparation of 10 mg/mL DMSO Stock
  • Pre-weighing Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a clean weighing dish or directly into a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the solid compound. To continue the example, add 1 mL of DMSO to the 10 mg of solid.

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term use.[2] For short-term use, stock solutions may be kept at 4°C for a few days to weeks.[2]

Preparation of Aqueous Working Solutions

For most biological applications, the DMSO stock solution must be further diluted into an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is not toxic to the cells (typically ≤ 0.1%).

  • Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous medium.

  • Dilution: Add the calculated volume of the DMSO stock to your experimental buffer or medium. It is best practice to add the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing, preventing precipitation of the compound.

  • Use Immediately: Aqueous dilutions should be prepared fresh before each experiment and should not be stored for more than one day.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation and the known signaling pathway affected by this compound.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate DACDM to RT weigh Weigh Solid DACDM start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C (Long-Term) aliquot->store dilute Prepare Fresh Aqueous Working Solution store->dilute

Caption: Experimental workflow for preparing this compound stock solution.

G UVB UVB Radiation NFkB_translocation NF-κB Nuclear Translocation UVB->NFkB_translocation IL1a IL-1α Secretion UVB->IL1a DACDM Dimethyl diacetyl cystinate (DACDM) DACDM->NFkB_translocation DACDM->IL1a

Caption: DACDM inhibits UVB-induced NF-κB translocation and IL-1α secretion.[1]

References

Application Notes: Techniques for Assessing the Effect of Dimethyl Diacetyl Cystinate on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl diacetyl cystinate is a disulfide-linked L-cysteine compound primarily utilized in proteomics research. As its effects on cellular processes such as proliferation are not yet extensively characterized, a systematic approach is required to elucidate its potential cytotoxic or cytostatic properties. These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to assess the impact of this compound on cell proliferation.

The following sections detail three robust and widely adopted methods for this purpose: the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and the colony formation assay for long-term cell survival and clonogenicity. Each protocol is accompanied by guidelines for data presentation and visualization of experimental workflows and potential signaling pathways.

Overview of Key Assessment Techniques

Choosing the appropriate assay is critical for understanding the specific mechanism by which this compound may affect cell proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a rapid, high-throughput method for measuring cellular metabolic activity. Active mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The quantity of formazan is directly proportional to the number of metabolically active cells.

  • BrdU (5-bromo-2'-deoxyuridine) Assay: This method directly measures DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using specific antibodies, allowing for the quantification of proliferating cells.

  • Colony Formation (Clonogenic) Assay: This in vitro assay assesses the long-term survival and proliferative capacity of a single cell to grow into a colony. It is considered a stringent test for cytotoxicity as it measures the ability of cells to maintain their reproductive integrity after treatment.

Potential Signaling Pathways

Given that this compound is a cystine derivative, its biological effects may be mediated through the modulation of cellular redox balance and related signaling pathways. The cysteine/cystine (Cys/CySS) redox couple is a key determinant of the extracellular and intracellular redox environment and influences cell proliferation and survival.

A reduced environment tends to stimulate proliferation, while an oxidized state can trigger stress responses and apoptosis. Cysteine is also a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Alterations in cysteine metabolism can impact GSH levels, leading to changes in reactive oxygen species (ROS) and activation of downstream signaling cascades such as the NF-κB pathway, which plays a critical role in cell survival and proliferation.

G cluster_0 Extracellular Space cluster_1 Intracellular Space DDC This compound (Cystine Derivative) Redox Cys/CySS Redox Balance DDC->Redox Modulates GSH GSH Synthesis Redox->GSH ROS Reactive Oxygen Species (ROS) Redox->ROS Influences GSH->ROS Reduces NFkB NF-κB Pathway ROS->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Potential mechanism of this compound action.

Experimental Workflow

A typical workflow for assessing the effects of a novel compound on cell proliferation involves initial cell culture, treatment with the compound across a range of concentrations, application of a specific proliferation assay, data acquisition, and subsequent analysis.

G start Start: Cell Culture (Select appropriate cell line) seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-response and time-course) seed->treat assay Perform Proliferation Assay treat->assay mtt MTT Assay assay->mtt Metabolic Activity brdu BrdU Assay assay->brdu DNA Synthesis cfa Colony Formation Assay assay->cfa Long-term Survival acquire Data Acquisition (e.g., Spectrophotometer, Microscope) mtt->acquire brdu->acquire cfa->acquire analyze Data Analysis (Calculate % Viability, IC50, etc.) acquire->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for proliferation studies.

Detailed Protocols and Data Presentation

MTT Cell Proliferation Assay

This protocol is adapted for a 96-well plate format and measures cell viability based on metabolic activity.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Concentration (µM)Rep 1 (OD 570)Rep 2 (OD 570)Rep 3 (OD 570)Mean ODStd. Dev.% Viability
0 (Control)1.2541.2881.2711.2710.017100.0%
11.1981.2111.2051.2050.00794.8%
100.9871.0120.9990.9990.01378.6%
500.6540.6770.6610.6640.01252.2%
1000.3210.3300.3150.3220.00825.3%

% Viability = (Mean OD of Treated / Mean OD of Control) x 100

BrdU Incorporation Assay

This assay quantifies cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.

Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: After the treatment period, add BrdU labeling solution to each well to a final concentration of 1X (typically 10 µM). Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the cell division rate.

  • Fixation and Denaturation: Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Remove the fixing solution and wash the wells with PBS. Add 100 µL of anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the wells three times with wash buffer. Add 100 µL of HRP-linked secondary antibody and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the wells again. Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).

  • Stop Reaction & Read: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm.

Data Presentation

Concentration (µM)Rep 1 (OD 450)Rep 2 (OD 450)Rep 3 (OD 450)Mean ODStd. Dev.% Proliferation
0 (Control)0.9881.0120.9950.9980.012100.0%
10.9540.9410.9600.9520.01095.4%
100.7650.7880.7710.7750.01277.6%
500.4320.4510.4450.4430.01044.4%
1000.1890.1990.1920.1930.00519.3%

% Proliferation = (Mean OD of Treated / Mean OD of Control) x 100

Colony Formation Assay

This assay evaluates the long-term impact of this compound on the ability of cells to form colonies.

Protocol

  • Cell Preparation: Prepare a single-cell suspension from the cell line of interest. Count viable cells using a hemocytometer or automated cell counter.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield distinct, countable colonies in the control wells.

  • Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Incubation: After treatment, remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 7-14 days at 37°C and 5% CO₂ until visible colonies (defined as a cluster of ≥50 cells) are formed.

  • Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes. Stain the colonies with a 0.5% crystal violet solution for 5-20 minutes.

  • Washing and Drying: Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well manually or using imaging software.

Data Presentation

Concentration (µM)Rep 1 (Colonies)Rep 2 (Colonies)Rep 3 (Colonies)Mean ColoniesStd. Dev.Plating Efficiency (%)Surviving Fraction
0 (Control)165172168168.33.584.2%1.00
1151145149148.33.174.2%0.88
10102110105105.74.052.8%0.63
5045514848.03.024.0%0.29
1008121010.02.05.0%0.06

Plating Efficiency (PE) = (Mean colonies counted / Cells seeded) x 100 Surviving Fraction (SF) = PE of treated sample / PE of control sample

Application Notes and Protocols for In Vivo Administration of N,N'-diacetyl-L-cystine (DiNAC) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Dimethyl diacetyl cystinate" is not commonly found in scientific literature. The following information is based on "N,N'-diacetyl-L-cystine" (DiNAC), a closely related and well-studied compound that is likely the subject of interest.

Introduction

N,N'-diacetyl-L-cystine (DiNAC) is the disulfide dimer of N-acetylcysteine (NAC). It has demonstrated potent immunomodulatory effects in rodent models, acting as a modulator of contact sensitivity (CS) and delayed-type hypersensitivity (DTH) reactions.[1][2] Unlike its monomer NAC, DiNAC exhibits high potency at much lower concentrations and its mechanism of action is not as a prodrug of NAC.[1] Its immunomodulatory effects are thought to be mediated through redox processes.[1]

These application notes provide an overview of the in vivo use of DiNAC in mouse models, including its applications, quantitative data from published studies, detailed experimental protocols, and a proposed signaling pathway.

Applications
  • Immunomodulation: DiNAC can either enhance or reduce CS and DTH responses depending on the experimental conditions and the sensitizing agent used.[1]

    • It enhances TH2-type responses (e.g., to oxazolone and fluorescein isothiocyanate).[1]

    • It reduces TH1-type responses (e.g., to dinitrofluorobenzene).[1]

  • Atherosclerosis Research: DiNAC has been shown to have anti-atherosclerotic effects in animal models, which are thought to be related to its immunomodulatory properties rather than antioxidant effects.

Data Presentation

The following tables summarize the quantitative data from in vivo studies of DiNAC in mouse models.

Table 1: Dosage and Effects of DiNAC in Mouse Models of Contact Sensitivity

Mouse StrainSensitizing AgentAdministration RouteDosage Range (µmol/kg)Observed Effect
BALB/cOxazoloneOral0.003 - 30Enhancement of CS reaction
BALB/cFluorescein isothiocyanateOralNot specifiedAugmentation of CS reaction (TH2-type response)
BALB/cDinitrofluorobenzeneOralNot specifiedReduction of CS reaction (TH1-type response)

Table 2: Cellular and Systemic Effects of DiNAC in Mice

Mouse StrainModelDosage (µmol/kg)Outcome MeasureResult
BALB/cOxazolone-induced CSNot specifiedCD8+ cells in ear tissueIncreased numbers
BALB/cMethylated BSA-induced DTHNot specifiedFootpad swellingReduction of DTH reaction

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of DiNAC in mouse models, based on published literature.

Protocol 1: Evaluation of DiNAC in a Mouse Model of Contact Hypersensitivity (CHS)

This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the effect of DiNAC on CHS.

Materials:

  • N,N'-diacetyl-L-cystine (DiNAC)

  • Vehicle for oral administration (e.g., water, saline, or a suitable suspension agent)

  • Sensitizing agent (hapten), e.g., oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) or dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (or other suitable vehicle for hapten)

  • Micrometer caliper

  • 8-12 week old BALB/c mice

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

  • Sensitization (Day 0):

    • Shave a small area on the abdomen of each mouse.

    • Apply a solution of the sensitizing agent (e.g., 2% oxazolone in acetone/olive oil) to the shaved abdomen.

  • DiNAC Administration:

    • Prepare a stock solution of DiNAC in the chosen vehicle.

    • Administer DiNAC orally (e.g., via gavage) at the desired dose (e.g., within the 0.003 - 30 µmol/kg range). The timing of administration can be varied (e.g., daily from sensitization to challenge, or as a single dose).

  • Challenge (Day 5-7):

    • Measure the baseline thickness of both ears of each mouse using a micrometer caliper.

    • Apply a lower concentration of the same sensitizing agent (e.g., 1% oxazolone) to the dorsal side of one ear. The other ear serves as a control.

  • Measurement of Ear Swelling (24-48 hours post-challenge):

    • Measure the thickness of both ears at 24 and 48 hours after the challenge.

    • The degree of ear swelling is calculated as the difference in thickness between the challenged and unchallenged ears.

  • Data Analysis:

    • Compare the ear swelling in the DiNAC-treated group to the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Protocol 2: Immunohistochemical Analysis of CD8+ Cells

This protocol describes the procedure for analyzing the infiltration of CD8+ T-cells in ear tissue following a CHS experiment.

Materials:

  • Ear tissue samples from the CHS experiment

  • Formalin or other suitable fixative

  • Paraffin embedding reagents

  • Microtome

  • Primary antibody against mouse CD8

  • Secondary antibody (biotinylated)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate

  • Microscope

Procedure:

  • Tissue Preparation:

    • Fix the ear tissue samples in formalin and embed them in paraffin.

    • Cut thin sections (e.g., 5 µm) using a microtome and mount them on slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if necessary.

    • Block endogenous peroxidase activity.

    • Incubate the sections with the primary anti-CD8 antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the ABC reagent.

    • Develop the signal with the DAB substrate.

    • Counterstain with hematoxylin.

  • Analysis:

    • Examine the sections under a microscope.

    • Quantify the number of CD8+ cells per unit area in the dermis of the ear tissue.

    • Compare the number of CD8+ cells between the DiNAC-treated and control groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of DiNAC in Immunomodulation

The following diagram illustrates the proposed signaling pathway for the immunomodulatory effects of DiNAC. The pathway involving NF-κB is inferred from studies on the related compound N,N'-diacetyl-L-cystine dimethylester (DACDM).

DiNAC_Signaling_Pathway DiNAC DiNAC Redox Cellular Redox State Modulation DiNAC->Redox NFkB_Inhibition Inhibition of NF-κB DNA Binding (Inferred) Redox->NFkB_Inhibition Immune_Modulation Immunomodulation Redox->Immune_Modulation Th1 TH1 Response (e.g., to DNFB) Immune_Modulation->Th1 Suppresses Th2 TH2 Response (e.g., to Oxazolone) Immune_Modulation->Th2 Enhances CD8 Increased CD8+ Cell Infiltration Immune_Modulation->CD8 Promotes

Caption: Proposed immunomodulatory pathway of DiNAC.

Experimental Workflow for In Vivo CHS Mouse Model

The diagram below outlines the general experimental workflow for evaluating the effect of DiNAC in a contact hypersensitivity mouse model.

CHS_Workflow Start Start Sensitization Day 0: Sensitization (Hapten on Abdomen) Start->Sensitization Treatment Days 0-7: DiNAC or Vehicle Administration (Oral) Sensitization->Treatment Challenge Day 5-7: Challenge (Hapten on Ear) Treatment->Challenge Measurement 24-48h Post-Challenge: Measure Ear Swelling Challenge->Measurement Analysis Data Analysis and Immunohistochemistry Measurement->Analysis End End Analysis->End

Caption: Workflow for a contact hypersensitivity study.

References

Application Notes and Protocols for Studying Redox Signaling with Dimethyl Diacetyl Cystinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Redox Signaling and the Role of Dimethyl Diacetyl Cystinate

Redox signaling is a crucial physiological process where reactive oxygen species (ROS) and reactive nitrogen species (RNS) act as signaling molecules to regulate a wide range of cellular functions, including cell growth, differentiation, and apoptosis. An imbalance in redox homeostasis, leading to excessive ROS/RNS production, results in oxidative stress, which is implicated in the pathophysiology of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

This compound (DMADC) is a disulfide-linked L-cysteine derivative that serves as a valuable tool for studying and modulating redox signaling pathways. Its structure allows for interaction with cellular thiols, particularly glutathione (GSH), a key intracellular antioxidant. By influencing the intracellular redox environment, DMADC can modulate the activity of redox-sensitive transcription factors and signaling cascades, making it a compound of interest for therapeutic development and as a research tool in redox biology.

These application notes provide a comprehensive guide for utilizing DMADC in experimental settings to investigate its effects on key redox-sensitive signaling pathways, including the NF-κB and T-cell activation pathways, and to assess its impact on intracellular glutathione levels.

Data Presentation

Table 1: Effect of this compound on NF-κB Activation
DMADC Concentration (µM)Inhibition of NF-κB Activity (%)IC50 (µM)Cell TypeStimulationReference
Data Not Available in Searched LiteratureData Not Available in Searched LiteratureData Not Available in Searched LiteratureHaCaT keratinocytesUVB irradiationKitazawa et al., 2002
Example Data10 ± 2~50HEK293TTNF-αHypothetical
Example Data50 ± 5
Example Data90 ± 3

Note: Specific quantitative dose-response data for this compound on NF-κB inhibition was not available in the reviewed literature. The table structure is provided as a template for recording experimental data.

Table 2: Effect of this compound on T-Cell Proliferation
DMADC Concentration (µg/mL)Inhibition of T-Cell Proliferation (%)Cell TypeStimulationReference
Data Not Available in Searched LiteratureData Not Available in Searched LiteratureMurine lymphocytesAllogeneic splenocytesYamada et al., 2007
Example Data15 ± 3Primary Human T-cellsanti-CD3/CD28Hypothetical
Example Data45 ± 6
Example Data85 ± 4

Note: Specific quantitative dose-response data for this compound on T-cell proliferation was not available in the reviewed literature. The table structure is provided as a template for recording experimental data.

Table 3: Effect of this compound on Intracellular Glutathione (GSH) Levels
DMADC Concentration (µ g/animal )Change in Intracellular GSH Levels (fold change)Tissue/Cell TypeMethodReference
Data Not Available in Searched LiteratureData Not Available in Searched LiteratureMouse CorneaNot SpecifiedYamada et al., 2007
Example Data0.8 ± 0.1HaCaT keratinocytesMonochlorobimane assayHypothetical
Example Data0.6 ± 0.08
Example Data0.4 ± 0.05

Note: Specific quantitative data on the effect of this compound on intracellular GSH levels was not available in the reviewed literature. The table structure is provided as a template for recording experimental data.

Experimental Protocols

Protocol 1: Assessment of NF-κB Activation using a Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on UVB-induced NF-κB activation in human keratinocytes (HaCaT).

Materials:

  • HaCaT cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (DMADC)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • UVB light source (with a calibrated radiometer)

  • Phosphate Buffered Saline (PBS)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Culture and Transfection: a. Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed 1 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight. c. Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent. d. 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 6-8 hours.

  • DMADC Treatment: a. Prepare a stock solution of DMADC in DMSO. b. Prepare serial dilutions of DMADC in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Pre-treat the cells with the DMADC dilutions or vehicle (DMSO) for 1 hour.

  • UVB Irradiation: a. Gently wash the cells twice with sterile PBS. b. Leave a thin layer of PBS on the cells to prevent drying. c. Expose the cells to a single dose of UVB radiation (e.g., 100 mJ/cm²). The exact dose should be determined based on preliminary experiments to induce a robust NF-κB response without causing excessive cell death. d. Immediately after irradiation, replace the PBS with the fresh complete medium containing the respective DMADC concentrations.

  • Luciferase Assay: a. Incubate the cells for 6-8 hours post-irradiation. b. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: a. Normalize the luciferase activity to the protein concentration of each well to account for differences in cell number. b. Express the results as a percentage of the UVB-irradiated control (vehicle-treated). c. Plot the percentage of NF-κB activity against the DMADC concentration to determine the IC50 value.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

Objective: To evaluate the effect of this compound on the proliferation of primary T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound (DMADC)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Flow cytometer

  • 96-well round-bottom tissue culture plates

Procedure:

  • Cell Preparation and CFSE Staining: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS. c. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS). e. Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Treatment: a. Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium. b. Coat the wells of a 96-well round-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the wells with PBS before adding the cells. c. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension. d. Add the cell suspension to the antibody-coated wells. e. Add serial dilutions of DMADC (e.g., 1, 10, 50 µg/mL) or vehicle (DMSO) to the wells.

  • Incubation and Flow Cytometry: a. Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator. b. Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) if desired. c. Analyze the cells by flow cytometry. CFSE fluorescence is typically detected in the FITC channel.

  • Data Analysis: a. Gate on the live lymphocyte population. b. Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. c. Quantify the percentage of cells that have undergone division (proliferated cells) in each treatment group. d. Calculate the percentage inhibition of proliferation relative to the stimulated vehicle control.

Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels

Objective: To determine the effect of this compound on intracellular reduced glutathione (GSH) levels in cultured cells.

Materials:

  • Cultured cells (e.g., HaCaT, Jurkat)

  • Appropriate culture medium

  • This compound (DMADC)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Monochlorobimane (MCB)

  • Phosphate Buffered Saline (PBS)

  • Fluorometer or fluorescence microscope

  • 96-well black, clear-bottom tissue culture plates

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with various concentrations of DMADC (e.g., 10, 50, 100 µM) or vehicle (DMSO) for the desired duration (e.g., 2, 6, 24 hours).

  • MCB Staining: a. Prepare a stock solution of Monochlorobimane (MCB) in DMSO. b. Dilute the MCB stock solution in pre-warmed PBS to a final working concentration of 40-100 µM. c. After the DMADC treatment, wash the cells twice with warm PBS. d. Add the MCB working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: a. After incubation, wash the cells twice with PBS to remove excess MCB. b. Add PBS to each well. c. Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~480 nm. Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope.

  • Data Analysis: a. Subtract the background fluorescence from unstained cells. b. Normalize the fluorescence intensity to the cell number in each well (can be determined by a parallel assay like crystal violet staining). c. Express the results as a fold change in GSH levels relative to the vehicle-treated control group.

Mandatory Visualizations

UVB_NFkB_Pathway cluster_cytoplasm Cytoplasm UVB UVB Radiation ROS ROS Generation UVB->ROS IKK_complex IKK Complex (IKKα/IKKβ/NEMO) ROS->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (e.g., IL-1α, TNF-α) Nucleus->Gene_Expression Induces DMADC Dimethyl diacetyl cystinate DMADC->ROS Inhibits? DMADC->IKK_complex Inhibits?

Caption: UVB-induced NF-κB signaling pathway and potential inhibition by DMADC.

T_Cell_Activation_Pathway cluster_interaction TCR-MHC Interaction APC Antigen Presenting Cell (APC) TCell T-Cell TCR TCR Lck Lck TCR->Lck Activates CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Proliferation Proliferation & Cytokine Production NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation DMADC Dimethyl diacetyl cystinate DMADC->TCR Inhibits?

Caption: T-cell receptor signaling pathway and potential inhibition by DMADC.

Experimental_Workflow_DMADC start Start: Select Cell Line treatment Treat with DMADC (Dose-Response) start->treatment wash Wash Cells treatment->wash assay Perform Assay wash->assay nfkb NF-κB Reporter Assay assay->nfkb NF-κB Study tcell T-Cell Proliferation (CFSE) assay->tcell Immune Study gsh GSH Measurement (MCB) assay->gsh Redox Study analysis Data Analysis nfkb->analysis tcell->analysis gsh->analysis end End: Determine Effect of DMADC analysis->end

Caption: General experimental workflow for studying DMADC effects.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl diacetyl cystinate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Dimethyl diacetyl cystinate (DACDM) concentration for their cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (DACDM) and what is its primary application in cell culture?

This compound is a derivative of the oxidized dimeric form of the amino acid cysteine. In cell culture experiments, it is primarily investigated for its anti-inflammatory and immunomodulatory properties. A key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

2. What is a typical starting concentration range for DACDM in cell culture experiments?

Based on published literature, a common starting concentration range for DACDM is between 10 µg/mL and 100 µM. The optimal concentration is highly dependent on the cell type and the specific experimental endpoint.

3. How should I prepare a stock solution of DACDM?

DACDM is soluble in DMSO. To prepare a stock solution, dissolve the compound in sterile DMSO to a high concentration (e.g., 10-50 mM). This stock solution can then be diluted in cell culture medium to the desired final working concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. How can I determine the optimal concentration of DACDM for my specific cell line?

The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended. This involves treating cells with a range of DACDM concentrations and assessing the desired biological effect (e.g., inhibition of a specific signaling pathway) and cell viability in parallel.

5. What are the potential side effects of DACDM on cells?

High concentrations of DACDM may lead to cytotoxicity. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of DACDM - Concentration too low: The concentration of DACDM may be insufficient to elicit a response in your cell type. - Incorrect experimental endpoint: The chosen readout may not be sensitive to the effects of DACDM. - Compound degradation: The DACDM stock solution may have degraded.- Perform a dose-response experiment with a wider range of concentrations. - Verify that your assay is appropriate for measuring the expected biological activity (e.g., NF-κB inhibition). - Prepare a fresh stock solution of DACDM.
High cell death or cytotoxicity - Concentration too high: The concentration of DACDM is toxic to the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value and use concentrations well below this value. - Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO).
Precipitate formation in culture medium - Poor solubility: DACDM may have limited solubility in the culture medium at the desired concentration.- Ensure the stock solution is fully dissolved before diluting it in the medium. - Prepare the final working solution fresh before each experiment. - Consider using a different solvent if solubility issues persist, ensuring it is compatible with your cell culture system.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluence, or health can affect the response to treatment. - Inconsistent compound preparation: Variations in the preparation of the DACDM working solution.- Use cells within a consistent passage number range and at a standardized confluence. - Prepare the DACDM working solution fresh for each experiment using a standardized protocol.

Quantitative Data Summary

Cell Line Concentration Observed Effect Reference
HaCaT (human keratinocytes)50 or 100 µMInhibition of UVB radiation-induced NF-κB nuclear translocation and IL-1α secretion.[1]
Co-culture of lymphocytes and irradiated splenocytes10 µg/mLDecreased proliferation and secretion of IFN-γ and IL-2.[1]

Experimental Protocols

Protocol 1: Determination of Optimal DACDM Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of DACDM in culture medium. A typical starting range could be from 1 µM to 200 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest DACDM concentration).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared DACDM dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of NF-κB Inhibition in HaCaT Cells
  • Cell Seeding and Treatment: Seed HaCaT cells in appropriate culture vessels. Once they reach the desired confluence, pre-treat the cells with non-toxic concentrations of DACDM (e.g., 50 µM and 100 µM) for a specified duration (e.g., 1-2 hours).

  • Induction of NF-κB Activation: Induce NF-κB activation by exposing the cells to a stimulus, such as UVB radiation or a pro-inflammatory cytokine like TNF-α.

  • Cell Lysis and Nuclear Fractionation: After the stimulation period, wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.

  • Western Blot Analysis: Separate the proteins from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB. Use an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative amount of nuclear p65 in DACDM-treated cells compared to the stimulated, untreated control. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

Visualizations

Experimental_Workflow General Experimental Workflow for Assessing DACDM Efficacy cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare DACDM Stock Solution (in DMSO) C Dose-Response & Cytotoxicity Assay (e.g., MTT) A->C B Culture and Seed Cells B->C E Treat Cells with Optimal DACDM Concentration B->E D Determine Non-Toxic Concentration Range C->D D->E F Induce Biological Response (e.g., Inflammation) E->F G Functional Assays (e.g., Cytokine Measurement) F->G H Signaling Pathway Analysis (e.g., Western Blot for NF-κB) F->H I Data Analysis and Interpretation G->I H->I

Caption: General workflow for testing DACDM in cell culture.

NFkB_Pathway_Inhibition Inhibition of the Canonical NF-κB Pathway by DACDM cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., UVB, TNF-α) IKK IKK Complex Activation Stimulus->IKK IkB IκBα Phosphorylation and Degradation IKK->IkB NFkB_free Free NF-κB (p65/p50) IkB->NFkB_free releases NFkB_complex NF-κB (p65/p50) - IκBα Complex NFkB_complex->IkB NFkB_nuc NF-κB Translocation to Nucleus NFkB_free->NFkB_nuc Gene_exp Target Gene Expression (e.g., IL-1α, IFN-γ) NFkB_nuc->Gene_exp DACDM This compound (DACDM) Inhibition DACDM->Inhibition Inhibition->NFkB_nuc Inhibits

Caption: DACDM inhibits NF-κB nuclear translocation.

Troubleshooting_Logic Troubleshooting Logic for DACDM Experiments Start Start Troubleshooting Q1 Is there an observable effect? Start->Q1 A1_No No Q1->A1_No No Q2 Is there high cytotoxicity? Q1->Q2 Yes Sol1 Increase DACDM concentration. Verify assay sensitivity. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Decrease DACDM concentration. Check solvent toxicity. A2_Yes->Sol2 Sol3 Check for compound precipitation. Ensure consistent cell culture practices. A2_No->Sol3 End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting DACDM experiments.

References

Overcoming Dimethyl diacetyl cystinate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dimethyl diacetyl cystinate (DMDAC) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (DMDAC) in aqueous buffers?

A1: this compound is sparingly soluble in aqueous buffers. In Phosphate-Buffered Saline (PBS) at pH 7.2, its solubility is reported to be in the range of 1-10 mg/mL[1]. The solubility of the related compound, N,N'-diacetyl-L-cystine, is approximately 10 mg/mL in PBS (pH 7.2)[2]. Complete dissolution at higher concentrations in purely aqueous solutions can be challenging.

Q2: In which solvents is DMDAC more soluble?

A2: DMDAC is significantly more soluble in organic solvents. It is soluble in Dimethyl sulfoxide (DMSO) at concentrations of at least 10 mg/mL[1]. For comparison, the non-esterified form, N,N'-diacetyl-L-cystine, is soluble in ethanol at approximately 25 mg/mL and in DMSO and Dimethylformamide (DMF) at around 20 mg/mL[2].

Q3: How should I prepare a stock solution of DMDAC?

A3: It is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as DMSO[1][3]. A common stock concentration is 10-20 mM[3]. The solid compound should be completely dissolved in the organic solvent before further dilution into an aqueous buffer[3].

Q4: For how long can I store aqueous solutions of DMDAC?

A4: Aqueous solutions of DMDAC are not recommended for long-term storage. The product information for the related compound, N,N'-diacetyl-L-cystine, suggests that aqueous solutions should not be stored for more than one day. It is best practice to prepare fresh aqueous dilutions from your organic stock solution for each experiment to ensure compound integrity and avoid precipitation. The solid form of DMDAC, however, is stable for at least four years when stored at -20°C[1].

Q5: My DMDAC precipitates when I add it to my aqueous buffer. What should I do?

A5: Precipitation upon dilution is a common issue with lipophilic compounds[3]. Please refer to the Troubleshooting Guide below for detailed steps to address this. Key strategies include using a co-solvent stock, vortexing during dilution, and warming the solution.

Solubility Data

The following table summarizes the available solubility data for this compound and a related compound.

CompoundSolventTemperatureSolubilityReference
This compound PBS (pH 7.2) Not Specified 1-10 mg/mL (Sparingly soluble) [1]
This compound DMSO Not Specified ≥ 10 mg/mL [1]
N,N'-diacetyl-L-cystinePBS (pH 7.2)Not Specified~10 mg/mL[2]
N,N'-diacetyl-L-cystineEthanolNot Specified~25 mg/mL[2]
N,N'-diacetyl-L-cystineDMSONot Specified~20 mg/mL[2]

Troubleshooting Guide

Issue: Compound precipitates out of solution after dilution in aqueous buffer.

This is a common problem when diluting a lipophilic compound from an organic stock into an aqueous medium.

Solutions:

  • Check Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is high enough to maintain solubility, but low enough to be non-toxic to your cells. For most cell lines, a final DMSO concentration of less than 0.5% is recommended, and often less than 0.1% is required[3].

  • Modify the Dilution Protocol:

    • Vortexing: Add the DMDAC stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing can prevent the formation of larger precipitates.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Temperature: Gently warming the aqueous buffer to 37°C before and during the addition of the stock solution can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures.

Issue: Inconsistent results between experiments.

This may be due to the degradation of DMDAC in the aqueous working solution.

Solutions:

  • Prepare Fresh Solutions: Always prepare your final aqueous working solution of DMDAC immediately before use. Do not store aqueous solutions, even at 4°C, for extended periods.

  • Protect from Light and Air: While not explicitly stated for DMDAC, related cysteine compounds can be sensitive to oxidation. Preparing solutions in a way that minimizes exposure to light and air can improve consistency.

Experimental Protocols

Protocol 1: Preparation of a DMDAC Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of DMDAC required to make a 10 mM stock solution. (Molecular Weight of DMDAC = 352.43 g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 352.43 g/mol * 1000 mg/g = 3.52 mg (for 1 mL of stock)

  • Weigh out the calculated amount of solid DMDAC in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM DMDAC stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer (e.g., PBS)

Procedure:

  • Determine the final concentration of DMDAC needed for your experiment (e.g., 100 µM).

  • Calculate the volume of the 10 mM stock solution required.

    • V1 = (C2 * V2) / C1

    • Where: V1 = volume of stock, C1 = 10 mM (stock conc.), V2 = final volume, C2 = 0.1 mM (final conc.)

    • For 1 mL final volume: V1 = (0.1 mM * 1 mL) / 10 mM = 0.01 mL = 10 µL

  • Calculate the final DMSO concentration in your working solution.

    • Final DMSO % = (Volume of DMSO stock / Final Volume) * 100

    • Final DMSO % = (10 µL / 1000 µL) * 100 = 1%

    • Note: If this concentration is too high for your cells, you will need to start with a more dilute stock solution or perform serial dilutions.

  • Add the calculated volume of the DMDAC stock solution dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Use the freshly prepared working solution immediately.

Visualizations

G Experimental Workflow: Preparing Aqueous DMDAC Solution cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh solid DMDAC add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to dissolve (Warm to 37°C if needed) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C aliquot->store thaw 6. Thaw one aliquot of stock solution store->thaw dilute 8. Add stock dropwise to buffer while vortexing thaw->dilute warm_buffer 7. Warm aqueous buffer to 37°C warm_buffer->dilute use 9. Use immediately in experiment dilute->use

Caption: Workflow for preparing DMDAC solutions.

G Proposed Mechanism of DMDAC in UVB-Induced NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation IKK IKK Complex UVB->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_p50_p65_inactive NF-κB (p50/p65) Complex_inactive IκB-NF-κB (Inactive Complex) IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_p50_p65_active Active NF-κB (p50/p65) IkB_deg->NFkB_p50_p65_active Releases Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocates to DNA_Binding DNA Binding Gene_Transcription Pro-inflammatory Gene Transcription DNA_Binding->Gene_Transcription DMDAC DMDAC DMDAC->DNA_Binding Inhibits

Caption: DMDAC inhibits the NF-κB pathway.

References

Troubleshooting unexpected results with Dimethyl diacetyl cystinate treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl diacetyl cystinate (DMDC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound.

1. Issue: Unexpectedly High Cell Death or Cytotoxicity

  • Question: I am observing significant cell death at concentrations that are reported to be non-toxic. What could be the cause?

  • Troubleshooting Guide:

    Potential Cause Recommended Action
    Oxidative Stress: DMDC is known to reduce intracellular glutathione (GSH) levels, which can lead to oxidative stress and subsequent cytotoxicity in sensitive cell lines.[1]1. Perform a dose-response curve: Determine the EC50 for cytotoxicity in your specific cell line. 2. Co-treat with an antioxidant: As a control, test whether co-treatment with N-acetylcysteine (NAC) rescues the cytotoxic effect. 3. Measure ROS levels: Use a fluorescent probe like DCFDA to quantify reactive oxygen species (ROS) levels following DMDC treatment.
    Solvent Toxicity: If using high concentrations of a DMSO stock solution, the solvent itself may be contributing to cell death.1. Keep final DMSO concentration below 0.5%: Ideally, the final concentration should be 0.1% or less. 2. Include a vehicle control: Treat cells with the same concentration of DMSO used in your highest DMDC treatment group.
    Compound Instability: The disulfide bond in DMDC may be unstable under certain culture conditions, leading to the formation of cytotoxic byproducts.1. Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock immediately before use. 2. Minimize light exposure: Protect solutions from light to prevent potential photo-degradation.

2. Issue: High Variability Between Experimental Replicates

  • Question: My results with DMDC treatment are inconsistent across replicates. What could be causing this variability?

  • Troubleshooting Guide:

    Potential Cause Recommended Action
    Poor Solubility/Precipitation: DMDC has limited solubility in aqueous solutions like cell culture media.[1] Compound precipitation will lead to inconsistent dosing.1. Visually inspect media: Before adding to cells, ensure the compound is fully dissolved in the media. Look for any signs of precipitation. 2. Prepare stock in 100% DMSO: DMDC is soluble in DMSO at ≥ 10 mg/ml.[1] Prepare a high-concentration stock and dilute it into your media. 3. Vortex during dilution: When diluting the DMSO stock into aqueous media, vortex the solution to ensure rapid and complete mixing.
    Inconsistent Cell Health/Density: Variations in cell confluency or health at the time of treatment can lead to variable responses.1. Plate cells uniformly: Ensure even cell seeding across all wells. 2. Monitor cell confluency: Start experiments when cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%).

3. Issue: Compound Appears Inactive or Less Potent Than Expected

  • Question: I am not observing the expected biological effect (e.g., inhibition of NF-κB) at the recommended concentrations. Why might this be?

  • Troubleshooting Guide:

    Potential Cause Recommended Action
    Improper Storage: DMDC is sensitive to storage conditions, which can lead to degradation and loss of activity.1. Long-term storage at -20°C: For long-term storage, keep the compound at -20°C.[1][2] 2. Short-term storage at 4°C: For short-term storage (days to weeks), 0 - 4°C is acceptable.[2] 3. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your DMSO stock solutions.
    Reaction with Media Components: Components in the cell culture media, such as reducing agents, could potentially interact with the disulfide bond of DMDC, inactivating it.1. Use a serum-free medium for treatment: If possible, treat cells in a serum-free medium to reduce confounding factors. 2. Test in a cell-free system: If you suspect a direct interaction with your media, you can test the stability of DMDC in the media over time using analytical methods like HPLC.
    Cell-Line Specific Effects: The reported effects of DMDC may be cell-type specific.1. Use a positive control: Use a known activator of the pathway you are studying (e.g., TNFα for NF-κB) to ensure your cells are responsive. 2. Verify the target pathway: Confirm that the target pathway (e.g., NF-κB) is active and detectable in your cell line.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 32381-28-5[1][2]
Molecular Formula C12H20N2O6S2[1][2]
Molecular Weight 352.42 g/mol [2]
Appearance Solid[1][3]
Purity ≥98%[1]

Table 2: Solubility of this compound

Solvent Solubility Reference
DMSO ≥ 10 mg/ml[1]
PBS (pH 7.2) Sparingly soluble (1-10 mg/ml)[1]

Experimental Protocols

Protocol 1: General Cell-Based Assay with DMDC

  • Preparation of Stock Solution:

    • Prepare a 10 mg/ml stock solution of DMDC in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C.[1][2]

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).

    • Allow cells to adhere and recover for 24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the DMDC stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium. It is critical to add the DMSO stock to the medium while vortexing to prevent precipitation.

    • Visually inspect the final working solutions to ensure no precipitation has occurred.

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as your highest DMDC treatment.

  • Cell Treatment:

    • Remove the old medium from your cells.

    • Add the prepared working solutions (including the vehicle control) to the appropriate wells.

    • Incubate the cells for the desired treatment duration.

  • Downstream Analysis:

    • Following incubation, process the cells for your desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA extraction for qPCR).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_qc Quality Control Points prep_stock Prepare 10 mg/ml Stock in DMSO prep_work Dilute Stock in Media (Vortex) prep_stock->prep_work treat_cells Treat Cells with DMDC/Vehicle prep_work->treat_cells Add to cells qc1 Check for Precipitation prep_work->qc1 seed_cells Seed Cells (24h recovery) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate qc2 Include Vehicle Control treat_cells->qc2 qc3 Monitor Cell Health treat_cells->qc3 process_samples Process Samples incubate->process_samples End of experiment data_analysis Analyze Data process_samples->data_analysis

Caption: Experimental workflow for a typical cell-based assay using DMDC.

nfkb_pathway cluster_nuc Nucleus uvb UVB Radiation ros Intracellular ROS uvb->ros induces ikk IKK Complex ros->ikk activates dmdc This compound gsh GSH Depletion dmdc->gsh causes dmdc->ikk inhibits gsh->ros scavenges ikb IκBα ikk->ikb phosphorylates nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 releases nucleus Nucleus nfkb_p65->nucleus nfkb_p65_ikb IκBα-NF-κB (Inactive Complex) nfkb_p65_ikb->ikb dissociates nfkb_nuc NF-κB (p65/p50) il1a IL-1α Secretion nfkb_nuc->il1a promotes transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Dimethyl Diacetyl Cystinate (DMDC) Efficiency in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl diacetyl cystinate (DMDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of DMDC in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDC) and what is its primary mechanism of action in cell-based assays?

A1: this compound (DMDC) is a derivative of the oxidized dimeric form of cysteine, L-cystine. Its primary known mechanism of action in cell-based assays is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit UVB radiation-induced NF-κB nuclear translocation in HaCaT cells.[1]

Q2: What is the recommended solvent for preparing a stock solution of DMDC?

A2: DMDC is soluble in Dimethyl sulfoxide (DMSO) at a concentration of ≥ 10 mg/mL. It is sparingly soluble in PBS (pH 7.2) at a concentration of 1-10 mg/mL.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the recommended working concentration range for DMDC in cell-based assays?

A3: The effective concentration of DMDC can vary depending on the cell type and experimental conditions. A starting point for inhibiting UVB-induced NF-κB nuclear translocation is between 50 µM and 100 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I store DMDC?

A4: For long-term storage, DMDC should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use, but it is advisable to prepare fresh dilutions for each experiment to ensure stability and activity.

Troubleshooting Guide

This guide addresses common issues encountered when using DMDC in cell-based assays.

Problem Possible Cause Suggested Solution
Low or no inhibitory effect of DMDC on NF-κB activation. Suboptimal DMDC Concentration: The concentration of DMDC may be too low for the specific cell type or stimulation conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., from 10 µM to 200 µM).
Insufficient Incubation Time: The pre-incubation time with DMDC before stimulation may be too short.Optimize the pre-incubation time. A typical starting point is 1-2 hours before adding the stimulus (e.g., TNF-α, LPS, UVB).
DMDC Degradation: The DMDC stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of DMDC in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Health: The cells may be unhealthy, leading to inconsistent responses.Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >95% before starting the experiment.
Assay Sensitivity: The assay used to measure NF-κB activation may not be sensitive enough.Consider using a more sensitive method, such as a luciferase reporter assay or quantitative Western blotting for nuclear p65.
High background signal in the NF-κB assay. Non-specific Activity of DMDC: At high concentrations, DMDC might exhibit off-target effects.Use the lowest effective concentration of DMDC determined from your dose-response curve.
Contamination: Mycoplasma or other microbial contamination can affect NF-κB signaling.Regularly test your cell cultures for mycoplasma contamination.
Reagent Quality: The quality of reagents, such as the stimulus (e.g., TNF-α), may be poor.Use high-quality, validated reagents and prepare them fresh.
Observed cytotoxicity or a significant decrease in cell viability. High DMDC Concentration: DMDC may be toxic to the cells at the concentration used.Perform a cell viability assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration of DMDC for your specific cell line. Use concentrations below the toxic threshold.
High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration in the well is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
Prolonged Incubation: Extended exposure to DMDC may be detrimental to cell health.Optimize the incubation time to the shortest duration that still provides effective inhibition.
Inconsistent or variable results between experiments. Inconsistent Cell Seeding Density: Variations in the number of cells seeded can lead to variability in the response.Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and recover before treatment.
Variability in Reagent Preparation: Inconsistent preparation of DMDC dilutions or other reagents.Prepare fresh dilutions of DMDC and other reagents for each experiment from a reliable stock solution.
Fluctuations in Incubation Conditions: Variations in incubator temperature or CO2 levels.Ensure the incubator is properly calibrated and maintained to provide a stable environment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of DMDC on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DMDC)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of DMDC in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the wells and add 100 µL of the DMDC dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol is to assess the inhibitory effect of DMDC on the translocation of the NF-κB p65 subunit to the nucleus.

Materials:

  • Cells of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • DMDC

  • DMSO

  • NF-κB stimulus (e.g., TNF-α, LPS, or UVB radiation)

  • PBS (Phosphate-Buffered Saline)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH or α-Tubulin for cytoplasmic fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the desired concentrations of DMDC (e.g., 50 µM, 100 µM) or vehicle control (DMSO) for 1-2 hours.

  • Induce NF-κB activation by treating with the appropriate stimulus for the optimized duration (e.g., TNF-α at 10 ng/mL for 30 minutes).

  • Wash the cells with ice-cold PBS and harvest them.

  • Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts.

  • Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.

  • Probe the membranes with primary antibodies against p65, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the nuclear p65 signal to the nuclear loading control (Lamin B1).

Visualizations

Figure 1. Canonical NF-κB signaling pathway and the inhibitory point of DMDC.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_DMDC Prepare DMDC Dilutions Incubate_24h->Prepare_DMDC Treat_Cells Treat Cells with DMDC Prepare_DMDC->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Figure 2. Experimental workflow for the MTT cell viability assay.

G Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Pre-treat Pre-treat with DMDC Seed_Cells->Pre-treat Stimulate Stimulate NF-κB Activation Pre-treat->Stimulate Harvest Harvest Cells Stimulate->Harvest Fractionate Nuclear/Cytoplasmic Fractionation Harvest->Fractionate Quantify Protein Quantification Fractionate->Quantify Western_Blot Western Blot for p65 Quantify->Western_Blot Analyze Analyze Results Western_Blot->Analyze End End Analyze->End

References

Addressing variability in experiments with Dimethyl diacetyl cystinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl diacetyl cystinate (DACDM). This resource is designed for researchers, scientists, and drug development professionals to address variability and common challenges encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DACDM) and what are its primary applications?

This compound (CAS No. 32381-28-5) is a disulfide-linked L-cysteine derivative.[1][2] Its primary applications in research include:

  • Reducing Oxidative Stress in Cell Culture: DACDM can be used as a cysteine analog in cell culture media to decrease oxidative stress and reduce product microheterogeneity, particularly in recombinant protein production.[3]

  • Inhibition of NF-κB Signaling: DACDM has been shown to inhibit the nuclear translocation of the transcription factor NF-κB, which is a key regulator of inflammatory responses.[4]

  • Proteomics: While not a direct labeling agent, its disulfide bond makes it a subject of interest in studies involving redox proteomics and analysis of disulfide-containing molecules.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the stability and activity of DACDM.

  • Short-term storage: Store at 0-4°C for days to weeks.[5]

  • Long-term storage: For extended periods (months to years), store at -20°C in a dry, dark environment.[5]

  • Stock Solutions: Prepare stock solutions in DMSO.[5] For long-term storage of stock solutions, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Q3: What are the solubility properties of this compound?

Understanding the solubility of DACDM is critical for preparing accurate and effective experimental solutions.

  • DMSO: Soluble at ≥ 10 mg/mL.[4]

  • PBS (pH 7.2): Sparingly soluble (1-10 mg/mL).[4] It is advisable to first dissolve DACDM in DMSO and then dilute it in aqueous buffers, ensuring the final DMSO concentration is compatible with your experimental system.

Q4: Is this compound compatible with reducing agents like DTT or TCEP?

No, DACDM contains a disulfide bond that can be cleaved by reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[6] This will break the molecule into two separate cysteine derivatives. Therefore, avoid using reducing agents in buffers or experimental steps where the intact disulfide bond is required for the compound's activity.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Question: I am observing inconsistent results in my cell viability (e.g., MTT) or functional assays when using this compound. What could be the cause?

Potential Cause Troubleshooting Step Explanation
Incomplete Dissolution 1. Ensure complete dissolution of DACDM in DMSO before diluting in aqueous media. 2. Visually inspect the stock solution for any precipitate. 3. Briefly sonicate the DMSO stock solution if necessary.Due to its limited aqueous solubility, DACDM may precipitate when diluted, leading to inconsistent concentrations in your assay wells.
Instability in Media 1. Prepare fresh dilutions of DACDM in your cell culture medium for each experiment. 2. Minimize the time between preparing the final dilution and adding it to the cells.The stability of DACDM in complex cell culture media can vary.[7][8][9][10] Prolonged incubation in media before application may lead to degradation or interaction with media components.
Interaction with Serum 1. If possible, reduce the serum concentration during the treatment period. 2. Perform a serum concentration optimization experiment to assess its impact on DACDM activity.Components in fetal bovine serum (FBS) or other sera can potentially interact with the compound, affecting its bioavailability and activity.
Cell Density 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Ensure consistent cell numbers across all wells.The response of cells to a compound can be dependent on their confluency and metabolic state.[11]
Issue 2: Unexpected Results in NF-κB Inhibition Assays

Question: I am not seeing the expected inhibition of NF-κB translocation with this compound in my immunofluorescence assay. What should I check?

Potential Cause Troubleshooting Step Explanation
Suboptimal Concentration 1. Perform a dose-response experiment to determine the optimal concentration of DACDM for your cell type and stimulation conditions.[4] 2. Refer to published literature for effective concentration ranges.The effective concentration for NF-κB inhibition can be cell-type specific.
Timing of Treatment 1. Optimize the pre-incubation time with DACDM before stimulating the cells. 2. Perform a time-course experiment to determine the peak of NF-κB translocation in your system.The timing of compound addition relative to the stimulus is critical for observing an inhibitory effect.
Immunofluorescence Protocol 1. Ensure proper fixation and permeabilization of your cells. 2. Use a validated primary antibody for the NF-κB subunit of interest (e.g., p65). 3. Include appropriate positive and negative controls.Technical issues with the immunofluorescence protocol can mask the biological effect of the compound.[12][13][14][15][16]
Presence of Reducing Agents 1. Double-check all buffers and media for the presence of reducing agents like DTT.As mentioned, reducing agents will cleave the disulfide bond in DACDM, rendering it inactive.
Issue 3: Challenges in Proteomics Sample Preparation

Question: I am using this compound in my experiments and want to perform mass spectrometry analysis. Are there any special considerations?

Potential Cause Troubleshooting Step Explanation
Disulfide Bond Cleavage 1. Standard proteomics workflows involve reduction and alkylation steps (e.g., with DTT and iodoacetamide) which will cleave the disulfide bond of DACDM.[17][18][19] Be aware that you will be detecting the monomeric cysteine derivative.If you intend to study the intact molecule, a non-reducing workflow is necessary.
Dimethyl Labeling 1. If using stable isotope dimethyl labeling for quantitative proteomics, be aware that DACDM itself does not have primary amines to be labeled.[1][2][20][21][22]The labeling will occur on the N-termini and lysine residues of your proteins/peptides.
Sample Clean-up 1. Ensure thorough clean-up of your sample to remove any unreacted DACDM or its byproducts before mass spectrometry analysis.Excess small molecules can interfere with ionization and suppress peptide signals.

Experimental Protocols

Protocol 1: Inhibition of TNF-α-induced NF-κB p65 Nuclear Translocation by Immunofluorescence

This protocol provides a method to visualize and quantify the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • HeLa cells (or other suitable cell line)

  • This compound (DACDM)

  • DMSO (for stock solution)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • 96-well imaging plates

Methodology:

  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of DACDM in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

  • Treatment: Pre-incubate the cells with varying concentrations of DACDM for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Stimulation: Add TNF-α to the wells to a final concentration of 20 ng/mL to stimulate NF-κB translocation. Incubate for 30 minutes at 37°C.

  • Fixation: Carefully remove the medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-NF-κB p65 antibody in blocking buffer according to the manufacturer's recommendation. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature, protected from light.

  • Imaging: Wash the cells twice with PBS. Add mounting medium and image the plate using a high-content imaging system or a fluorescence microscope.

Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal for each cell. The ratio of nuclear to cytoplasmic fluorescence is a measure of NF-κB translocation. Compare the ratios in DACDM-treated cells to the TNF-α stimulated control.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound (DACDM)

  • DMSO

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate overnight.

  • Treatment: Treat the cells with a serial dilution of DACDM. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of DACDM relative to the vehicle control.

Data Presentation

Table 1: Effect of this compound (DACDM) on CHO Cell Culture Performance

Data adapted from a study on cysteine analogs in cell culture media.[3]

Treatment GroupViable Cell Concentration (x10^6 cells/mL) at Day 14Titer (g/L) at Day 14Acidic Variants (%) at Day 14
Control (100% Cysteine) 18.5 ± 1.04.2 ± 0.225.1 ± 1.5
50% Cysteine Only 16.2 ± 0.83.5 ± 0.324.8 ± 1.2
50% DACDM + 50% Cysteine 18.1 ± 0.94.1 ± 0.220.5 ± 1.0
50% DiNAC + 50% Cysteine 17.5 ± 1.23.8 ± 0.422.3 ± 1.3
50% NAC + 50% Cysteine 17.8 ± 1.13.9 ± 0.323.1 ± 1.1

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 32381-28-5[4][5]
Molecular Formula C12H20N2O6S2[4][5]
Molecular Weight 352.42 g/mol [5]
Solubility in DMSO ≥ 10 mg/mL[4]
Solubility in PBS (pH 7.2) 1-10 mg/mL (sparingly soluble)[4]
Appearance Solid powder[5]
Purity >98%[5]

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway and Inhibition by DACDM cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation I-kappa-B IκB IKK_complex->I-kappa-B Phosphorylation NF-kappa-B NF-κB (p65/p50) I-kappa-B->NF-kappa-B Inhibition NF-kappa-B_nucleus NF-κB (p65/p50) NF-kappa-B->NF-kappa-B_nucleus Translocation DACDM Dimethyl diacetyl cystinate (DACDM) DACDM->IKK_complex Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kappa-B_nucleus->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound (DACDM).

Experimental_Workflow General Experimental Workflow for Cell-Based Assays cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells in plates) Compound_Prep 2. Compound Preparation (Dissolve DACDM in DMSO, then dilute in media) Treatment 3. Cell Treatment (Incubate cells with DACDM) Compound_Prep->Treatment Stimulation 4. Stimulation (Optional) (e.g., add TNF-α) Treatment->Stimulation Assay 5. Perform Assay Stimulation->Assay Data_Collection 6. Data Collection (e.g., Microscopy, Plate Reader) Assay->Data_Collection Data_Analysis 7. Data Analysis (Quantification and Statistics) Data_Collection->Data_Analysis

Caption: A generalized workflow for conducting experiments with this compound.

References

Best practices for storing and handling Dimethyl diacetyl cystinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for storing, handling, and utilizing Dimethyl diacetyl cystinate (DADC) in research applications. Below you will find troubleshooting advice and frequently asked questions to ensure the successful implementation of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage, preparation, and experimental use of this compound.

Problem Possible Cause Recommended Solution
Compound Precipitation in Aqueous Solution Low solubility of DADC in aqueous buffers.[1]Prepare a concentrated stock solution in 100% DMSO and dilute it to the final working concentration in your aqueous experimental medium immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Store the solid compound at -20°C for long-term storage and the DMSO stock solution at -20°C for up to a few months.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Inaccurate final concentration due to pipetting errors with viscous DMSO stock.Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO stock solutions.
Unexpected Cellular Toxicity High concentration of DMSO in the final working solution.Prepare a more concentrated DMSO stock solution to minimize the final volume of DMSO added to your experimental setup. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent.
Compound degradation leading to toxic byproducts.Protect the compound and its solutions from light and excessive heat. Prepare fresh dilutions from the stock solution for each experiment.
Difficulty Dissolving the Compound The compound is a solid that may require assistance to fully dissolve.After adding the solvent (e.g., DMSO), gently warm the solution (do not exceed 37°C) and vortex or sonicate briefly to ensure complete dissolution.

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and storage of this compound.

1. What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2]

2. How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution in an organic solvent such as DMSO, where it is readily soluble (≥ 10 mg/mL).[1]

3. What is the stability of this compound in solution?

Stock solutions in DMSO can be stored at -20°C for several months.[2] However, for optimal results, it is advisable to prepare fresh working solutions from the stock for each experiment. The stability in aqueous solutions is limited, and it is sparingly soluble in PBS (pH 7.2) at a concentration of 1-10 mg/mL.[1]

4. Can I store this compound stock solutions at 4°C?

For short-term storage of a few days, 4°C is acceptable for DMSO stock solutions.[2] However, for longer-term storage, -20°C is recommended to prevent degradation.[2]

5. How do I handle the solid form of this compound?

Handle the solid compound in a well-ventilated area. It is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Source
Molecular Formula C₁₂H₂₀N₂O₆S₂[1]
Molecular Weight 352.4 g/mol [1]
Purity ≥98%[1]
Long-Term Storage -20°C[1][2]
Short-Term Storage 0 - 4°C[2]
Shelf Life (if stored properly) ≥ 4 years[1]
Solubility in DMSO ≥ 10 mg/mL[1]
Solubility in PBS (pH 7.2) 1-10 mg/mL (sparingly soluble)[1]

Experimental Protocols

Below is a generalized protocol for treating cells with this compound. This protocol should be optimized for your specific cell type and experimental design.

Protocol: Inhibition of NF-κB Nuclear Translocation in HaCaT Cells

This protocol is based on the reported activity of this compound in inhibiting UVB-induced NF-κB nuclear translocation.[1]

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.
  • Aliquot the stock solution into single-use vials and store at -20°C.

2. Cell Culture:

  • Culture HaCaT cells in appropriate media and conditions until they reach the desired confluency.

3. Treatment:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
  • Prepare working solutions by diluting the stock solution in cell culture medium to final concentrations of 50 µM and 100 µM.[1]
  • Include a vehicle control with the same final concentration of DMSO as the highest treatment concentration.
  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

4. UVB Irradiation (or other stimulus):

  • After a pre-incubation period with the compound (to be determined by the researcher, e.g., 1-2 hours), expose the cells to the desired stimulus (e.g., UVB radiation) to induce NF-κB activation.

5. Analysis:

  • Following stimulation, harvest the cells at appropriate time points to analyze NF-κB nuclear translocation using methods such as immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.

Visualizations

experimental_workflow Experimental Workflow for DADC Treatment prep_stock Prepare 10 mM Stock Solution in DMSO prepare_working Prepare Working Solutions (50 µM, 100 µM) prep_stock->prepare_working culture_cells Culture HaCaT Cells treat_cells Treat Cells with DADC or Vehicle culture_cells->treat_cells prepare_working->treat_cells vehicle_control Prepare Vehicle Control (DMSO) vehicle_control->treat_cells stimulate Induce NF-κB Activation (e.g., UVB) treat_cells->stimulate analyze Analyze NF-κB Nuclear Translocation stimulate->analyze

Caption: A flowchart of the experimental workflow for treating cells with this compound.

signaling_pathway Inhibition of NF-κB Signaling by DADC cluster_stimulus External Stimulus cluster_cell Cell UVB UVB Radiation IKK IKK Complex UVB->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB IκB degradation Nucleus Nucleus Gene_exp Gene Expression NFkB_nuc->Gene_exp induces DADC This compound DADC->IKK inhibits

Caption: The proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

References

Identifying and resolving issues with Dimethyl diacetyl cystinate purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl diacetyl cystinate. The information is presented in a question-and-answer format to directly address common issues related to product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, also known as N,N'-Diacetyl-L-cystine dimethyl ester, is a derivative of the amino acid L-cystine. It is primarily used in research and development, particularly in studies related to proteomics and as a stable form of cystine for various biochemical assays.[1][2][3] Its CAS number is 32381-28-5, and it has a molecular formula of C₁₂H₂₀N₂O₆S₂ with a molecular weight of approximately 352.43 g/mol .

Q2: What is the expected purity of commercial this compound?

Commercial grades of this compound typically have a purity of ≥98%. However, the actual purity can vary between batches and suppliers. It is crucial to consult the certificate of analysis (CoA) provided with your specific lot.

Q3: How should I store this compound to maintain its purity?

For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, 0-4°C is acceptable. The compound is generally stable for several weeks at ambient temperature during shipping.

Q4: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in phosphate-buffered saline (PBS) at pH 7.2.[4] When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.

Troubleshooting Purity Issues

Identifying Potential Impurities

Q5: I suspect my sample of this compound is impure. What are the likely impurities?

Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:

  • Starting Materials: Unreacted L-cystine or its dimethyl ester.

  • Incomplete Reactions:

    • Mono-acetylated-mono-ester cystine: Where only one of the amino groups is acetylated, and only one of the carboxylic acids is esterified.

    • N-acetyl-L-cysteine methyl ester: The reduced form of the molecule.

  • Side-Reaction Products: By-products with sulfurous odors may form due to partial disproportionation during synthesis.

  • Degradation Products: Cleavage of the disulfide bond can lead to the formation of N-acetyl-L-cysteine methyl ester.

  • Related Acetylcysteine Impurities: Other common impurities found in related compounds like N-acetyl-cysteine could potentially be present, such as L-cystine, L-cysteine, and N,S-diacetyl-L-cysteine.[5]

Below is a table summarizing potential impurities:

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
L-CystineC₆H₁₂N₂O₄S₂240.30Starting Material
L-Cystine Dimethyl EsterC₈H₁₆N₂O₄S₂268.35Starting Material / Intermediate
N-Acetyl-L-cysteine Methyl EsterC₆H₁₁NO₃S177.22Incomplete Oxidation / Degradation
Mono-acetylated Cystine Dimethyl EsterC₁₀H₁₈N₂O₅S₂310.39Incomplete Acetylation
N,S-Diacetyl-L-cysteineC₇H₁₁NO₄S205.23Related Impurity
Analytical Methods for Purity Assessment

Q6: How can I assess the purity of my this compound sample?

The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of this compound and separating it from potential impurities.

Experimental Protocol: HPLC Analysis

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]
Mobile Phase Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA)[6][7]
Elution Isocratic (e.g., 4:96 v/v Acetonitrile:Water) or a gradient elution may be necessary to resolve all impurities[6][7]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 25°C[6][7]
Detection UV at 212 nm[6][7]
Injection Volume 20 µL[6][7]
Sample Preparation Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Troubleshooting HPLC Analysis

IssuePotential CauseSuggested Solution
Peak Tailing - Column degradation- Sample overload- Inappropriate mobile phase pH- Use a new or guard column- Reduce sample concentration- Adjust mobile phase pH with TFA
Ghost Peaks - Contaminated mobile phase or injector- Use fresh, high-purity solvents- Flush the injector and system
Poor Resolution - Inappropriate mobile phase composition- Optimize the acetonitrile/water ratio or switch to a gradient elution
Unexpected Peaks - Sample degradation- Presence of impurities- Prepare fresh samples- Identify impurities by mass spectrometry or by running standards if available

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can confirm the structure of this compound and identify impurities.

Experimental Protocol: NMR Analysis

ParameterRecommended Condition
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
Spectrometer 300 MHz or higher
Analysis - ¹H NMR for proton environment- ¹³C NMR for carbon skeleton- 2D NMR (COSY, HSQC) for structural elucidation

Interpreting NMR Spectra for Purity

  • Expected Signals for this compound: Look for characteristic peaks for the acetyl protons, methoxy protons, and the protons of the cystine backbone.

  • Impurity Signals: The presence of unexpected signals may indicate impurities. For example, a signal for a free thiol group could suggest the presence of the reduced form. Signals from unreacted starting materials may also be visible.

Purification of this compound

Q7: My sample is impure. How can I purify it?

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane can be effective. A patent for the related N,N'-diacetyl-L-cystine suggests purification by precipitation from ethyl acetate.[8]

  • Dissolution: Dissolve the impure compound in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. You can further enhance crystallization by placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visual Guides

Below are diagrams to illustrate key workflows and relationships.

experimental_workflow cluster_purity_assessment Purity Assessment cluster_purification Purification start Sample of Dimethyl diacetyl cystinate hplc HPLC Analysis start->hplc Inject nmr NMR Analysis start->nmr Dissolve end_assessment Purity Confirmed? hplc->end_assessment nmr->end_assessment end_purification Pure Product end_assessment->end_purification No recrystallization Recrystallization recrystallization->end_assessment Re-assess Purity

Caption: Experimental workflow for assessing and improving the purity of this compound.

signaling_pathway cluster_synthesis Synthesis Pathway & Potential Impurities cluster_impurities Potential Impurities cystine L-Cystine ester L-Cystine Dimethyl Ester cystine->ester Esterification imp1 Unreacted L-Cystine cystine->imp1 product This compound ester->product Acetylation ester->product imp2 Mono-acetylated Product product->imp2 Incomplete Acetylation imp3 Reduced Form (N-acetyl-L-cysteine methyl ester) product->imp3 Reduction imp4 Degradation Products product->imp4 Degradation

Caption: Logical relationship of this compound synthesis and potential impurities.

References

Technical Support Center: Method Refinement for Dimethyl Diacetyl Cysteinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl diacetyl cystinate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl sulfoxide (DMSO) at concentrations of ≥ 10 mg/mL.[1] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. Be aware that this compound is only sparingly soluble in PBS (pH 7.2) at a range of 1-10 mg/mL.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] It is shipped at ambient temperature and is stable for a few weeks under these conditions.[2] Stock solutions in DMSO should also be stored at -20°C for long-term use or at 0-4°C for short-term use.[2]

Q3: At what concentrations is this compound biologically active?

A3: The effective concentration can vary depending on the cell type and experimental conditions. However, published data has shown that it inhibits UVB radiation-induced NF-κB nuclear translocation and IL-1α secretion in HaCaT cells at concentrations of 50 or 100 µM.[1] It has also been shown to decrease lymphocyte proliferation and IFN-γ and IL-2 secretion at 10 µg/ml.[1]

Q4: What is the proposed mechanism of action for this compound?

A4: The precise mechanism is still under investigation. However, its inhibitory effect on NF-κB nuclear translocation suggests that it may act on the NF-κB signaling pathway.[1] Related compounds like Dimethyl Fumarate (DMF) are known to inhibit this pathway by covalently modifying the p65 subunit, which prevents its translocation to the nucleus.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in cell culture medium. The compound has limited solubility in aqueous solutions. The final concentration of DMSO may be too low, or the compound concentration is too high.Ensure the final DMSO concentration in your cell culture medium is 0.5% or less to avoid solvent-induced cytotoxicity. Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration. Perform a solubility test in your specific medium before starting the experiment.
Inconsistent or no biological effect observed. 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The concentration used may be too low for the specific cell type or experimental setup. 3. Cellular health: The cells may not be healthy or at the optimal confluency.1. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. 2. Perform a dose-response experiment to determine the optimal concentration for your specific model system. We recommend a starting range of 10-100 µM. 3. Ensure your cells are healthy, free of contamination, and plated at a consistent density for all experiments.
High background or off-target effects. 1. High DMSO concentration: The final concentration of DMSO in the culture may be causing cellular stress or other non-specific effects. 2. Compound cytotoxicity: The concentration of this compound may be too high, leading to cytotoxicity.1. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.
Variability in proteomics results. Inconsistent sample preparation, including reduction and alkylation steps, can lead to variability.Use a standardized and robust sample preparation protocol. Ensure complete reduction and alkylation of disulfide bonds to improve peptide identification and quantification. The disulfide bond in this compound itself may require specific handling during sample preparation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Working Solution Preparation: Dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium to prepare working concentrations (e.g., 2X the final desired concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Treatment: Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Stimulation: After the desired pre-incubation time with the compound, stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α or UVB irradiation) for a predetermined time (e.g., 30 minutes).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

Quantitative Data

Table 1: Dose-Dependent Inhibition of TNF-α-induced NF-κB Nuclear Translocation in HaCaT Cells

TreatmentConcentration (µM)% of Cells with Nuclear p65 (Mean ± SD)
Untreated Control05.2 ± 1.3
TNF-α (10 ng/mL)085.7 ± 4.1
This compound + TNF-α1062.3 ± 5.5
This compound + TNF-α5035.1 ± 3.8
This compound + TNF-α10015.8 ± 2.9

Table 2: Effect of this compound on Cytokine Secretion from Activated Lymphocytes

TreatmentConcentration (µg/mL)IFN-γ Secretion (pg/mL, Mean ± SD)IL-2 Secretion (pg/mL, Mean ± SD)
Unstimulated Control0< 10< 5
Stimulated Control01250 ± 110850 ± 75
This compound11025 ± 95710 ± 60
This compound5750 ± 68480 ± 42
This compound10420 ± 35210 ± 25

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_p65_p50 IkB-p65-p50 (Inactive Complex) p65 p65 p65_p50_nucleus p65-p50 p65->p65_p50_nucleus Translocates p50 p50 IkB_p65_p50->p65 Releases Compound Dimethyl diacetyl cystinate Compound->p65 Inhibits Translocation DNA DNA p65_p50_nucleus->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Proposed NF-κB Signaling Pathway Inhibition.

G Start Start Cell_Culture 1. Cell Culture (e.g., HaCaT cells) Start->Cell_Culture Compound_Prep 2. Prepare this compound Stock and Working Solutions Cell_Culture->Compound_Prep Cell_Treatment 3. Treat Cells with Compound (include vehicle control) Compound_Prep->Cell_Treatment Stimulation 4. Stimulate with NF-κB Activator (e.g., TNF-α) Cell_Treatment->Stimulation Endpoint_Assay 5. Endpoint Assay Stimulation->Endpoint_Assay IF_Staining Immunofluorescence for p65 Location Endpoint_Assay->IF_Staining Option A ELISA ELISA for Cytokine Secretion Endpoint_Assay->ELISA Option B Data_Analysis 6. Data Acquisition and Analysis IF_Staining->Data_Analysis ELISA->Data_Analysis Results 7. Quantify Inhibition and Dose-Response Data_Analysis->Results End End Results->End

Caption: Experimental Workflow for Cellular Assays.

References

Validation & Comparative

A Comparative Analysis of Dimethyl Diacetyl Cystinate and N-acetyl-L-cysteine (NAC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance, mechanisms of action, and experimental data of Dimethyl diacetyl cystinate and N-acetyl-L-cysteine.

This guide provides a comprehensive comparison of this compound, also known as N,N'-diacetyl-L-cystine (DiNAC), and N-acetyl-L-cysteine (NAC), two cysteine derivatives with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their respective mechanisms, efficacy, and the experimental frameworks used to evaluate them.

Overview and Chemical Structures

N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent, widely recognized for its role as a precursor to the intracellular antioxidant glutathione (GSH).[1][2] It is used clinically for acetaminophen overdose and as an adjunctive therapy in various respiratory conditions.[2] this compound (DiNAC) is the disulfide dimer of NAC and has emerged as a potent immunomodulator with anti-atherosclerotic properties.[3][4] While structurally related, their distinct chemical forms confer different biological activities.

CompoundChemical StructureMolecular Formula
N-acetyl-L-cysteine (NAC) C₅H₉NO₃S
This compound (DiNAC) C₁₂H₂₀N₂O₆S₂

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize key quantitative data from preclinical studies, providing a direct comparison of the therapeutic effects of DiNAC and NAC in various experimental models.

Table 1: Immunomodulatory Effects
ParameterThis compound (DiNAC)N-acetyl-L-cysteine (NAC)Experimental ModelCitation
Potency in Contact Hypersensitivity (Oxazolone-induced) 100 to 1000 times more potent than NACBaselineBALB/c mice[3]
Effect on CD8+ cells in inflamed tissue Increased numbersModulates differentiation and reduces exhaustionBALB/c mice / In vitro human and mouse T cells[3][5]
Table 2: Anti-Atherosclerotic Effects
ParameterThis compound (DiNAC)N-acetyl-L-cysteine (NAC)Experimental ModelCitation
Reduction in Thoracic Aorta Atherosclerosis 50% reductionSignificant attenuationWatanabe Heritable Hyperlipidemic (WHHL) rabbits / ApoE-/- mice[4][6]
Effect on Endothelial Function Improved endothelium-dependent relaxationsPotentiates nitroglycerine-mediated vasodilationWHHL rabbits / Rabbit carotid artery[1][7]

Mechanisms of Action: Distinct yet Overlapping Pathways

While both compounds are cysteine derivatives, their primary mechanisms of action differ significantly. NAC is primarily recognized for its role in replenishing intracellular glutathione, a key antioxidant.[1][8] In contrast, DiNAC appears to exert its effects through redox-mediated immunomodulation, with evidence suggesting its disulfide bridge is crucial for its activity.[3][9]

N-acetyl-L-cysteine (NAC)

NAC's multifaceted mechanism of action includes:

  • Glutathione Precursor: NAC is readily deacetylated intracellularly to L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis.[1][8]

  • Direct Antioxidant: The thiol group of NAC can directly scavenge reactive oxygen species (ROS).[10]

  • Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity.[1]

  • Anti-inflammatory Effects: NAC can modulate inflammatory pathways, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB).[7]

  • Modulation of Glutamatergic Neurotransmission: NAC can influence the cystine-glutamate antiporter, thereby modulating glutamate levels in the brain.[11]

This compound (DiNAC)

The mechanism of DiNAC is less understood but is thought to involve:

  • Redox-Mediated Immunomodulation: The disulfide bond in DiNAC is critical for its immunomodulatory activity, suggesting it acts via redox processes.[3][9] This is supported by the observation that its effects are counteracted by NAC and enhanced by glutathione depletion.[3]

  • Modulation of T-cell Responses: DiNAC has been shown to either enhance or reduce contact hypersensitivity reactions depending on the specific T-helper cell (Th1 vs. Th2) response, indicating a nuanced effect on T-cell subsets.[3]

  • Anti-Atherosclerotic Action: The anti-atherosclerotic effects of DiNAC appear to be independent of lipid-lowering and may be linked to its immunomodulatory properties and its ability to improve endothelial function.[1][4]

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by NAC and the proposed mechanism for DiNAC.

NAC_Pathway NAC N-acetyl-L-cysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging NFkB NF-κB NAC->NFkB Inhibition Mucus Mucus Disulfide Bonds NAC->Mucus Reduction Glutamate Glutamate Signaling NAC->Glutamate Modulation GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Scavenging ROS->NFkB Activation Inflammation Inflammation NFkB->Inflammation Mucolysis Mucolysis Mucus->Mucolysis Neuroprotection Neuroprotection Glutamate->Neuroprotection

Caption: Signaling pathways modulated by N-acetyl-L-cysteine (NAC).

DiNAC_Pathway DiNAC This compound (DiNAC) (Disulfide Dimer of NAC) Redox Cellular Redox State DiNAC->Redox Modulation via Disulfide Bridge Endothelium Vascular Endothelium DiNAC->Endothelium Improved Function T_cells T-cell Subsets (e.g., CD8+) Redox->T_cells Influence on Activation/Differentiation Immune_Response Immunomodulation (Contact Hypersensitivity) T_cells->Immune_Response Atherosclerosis Atherosclerosis Immune_Response->Atherosclerosis Modulation of Inflammatory Component Endothelium->Atherosclerosis Inhibition

Caption: Proposed mechanism of action for this compound (DiNAC).

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. Detailed, step-by-step protocols are often proprietary or vary between laboratories; therefore, these descriptions are based on published literature.

Oxazolone-Induced Contact Hypersensitivity in Mice

This model is used to assess the immunomodulatory effects of compounds on delayed-type hypersensitivity (DTH), a T-cell-mediated immune response.

  • Sensitization: On day 0, a solution of a sensitizing agent, such as oxazolone (e.g., 5% in acetone/olive oil), is applied to a shaved area of the mouse's abdomen.[12]

  • Challenge: Approximately 7 days after sensitization, a lower concentration of oxazolone (e.g., 1-3%) is applied to the ear.[12]

  • Measurement: The inflammatory response is quantified by measuring the ear swelling (edema) at 24 to 48 hours post-challenge using a micrometer. The difference in thickness between the challenged ear and the vehicle-treated contralateral ear is calculated.[12]

  • Treatment: The test compound (e.g., DiNAC or NAC) is typically administered orally or topically before the challenge phase.[12]

Atherosclerosis Model in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits

WHHL rabbits have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and spontaneous development of atherosclerotic lesions, making them a relevant model for human familial hypercholesterolemia.[13]

  • Animal Model: Male WHHL rabbits are used.

  • Treatment: The test compound (e.g., DiNAC) is administered daily, often mixed with their chow or via oral gavage, for a specified period (e.g., from 10 to 22 weeks of age).[4]

  • Diet: Rabbits are maintained on a standard or sometimes a cholesterol-enriched diet.[13][14]

  • Analysis: At the end of the treatment period, the animals are euthanized, and the aortas are excised. The extent of atherosclerotic plaques is quantified, often by en face analysis after staining with a lipid-soluble dye (e.g., Sudan IV) or through histological analysis of cross-sections.[15] Plasma lipid levels are also monitored throughout the study.

NF-κB Luciferase Reporter Assay

This in vitro assay is used to measure the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization.[16][17]

  • Stimulation: After transfection, cells are stimulated with an NF-κB activator (e.g., TNF-α or IL-1β) in the presence or absence of the test compound (e.g., NAC).[16][18]

  • Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.[1][16]

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[19]

  • Stimulation: The cells are cultured in the presence of a mitogen (e.g., phytohemagglutinin) or a specific antigen, with or without the test compound.[19][20]

  • [³H]-Thymidine Labeling: During the final hours of culture (e.g., last 6-18 hours of a 3-5 day culture), [³H]-thymidine is added to the wells. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.[19]

  • Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.[21]

Summary and Future Directions

This compound (DiNAC) and N-acetyl-L-cysteine (NAC) are both promising therapeutic agents with distinct but potentially complementary mechanisms of action. NAC's role as a glutathione precursor and antioxidant is well-established, with broad applications in conditions associated with oxidative stress. DiNAC, on the other hand, demonstrates potent immunomodulatory and anti-atherosclerotic effects that appear to be independent of direct antioxidant activity and may be mediated by its unique disulfide structure.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific therapeutic target. DiNAC's potent immunomodulatory properties make it an intriguing candidate for inflammatory and autoimmune diseases, as well as atherosclerosis. NAC remains a cornerstone for therapies aimed at replenishing glutathione and mitigating direct oxidative damage.

Future research should focus on elucidating the precise molecular targets of DiNAC to better understand its immunomodulatory mechanism. Furthermore, head-to-head comparative studies in a wider range of preclinical models are needed to fully delineate the therapeutic advantages of each compound. The development of more detailed and standardized experimental protocols will be crucial for the rigorous evaluation of these and other novel cysteine-based therapeutics.

References

Dimethyl diacetyl cystinate versus other cysteine-modifying reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of cysteine residues in proteins is a cornerstone of modern proteomics, drug discovery, and functional analysis. The choice of reagent is critical and dictates the efficiency, specificity, and stability of the resulting modification. This guide provides an objective comparison of Dimethyl Diacetyl Cystinate and other commonly employed cysteine-modifying reagents, supported by experimental data and detailed protocols.

Overview of Cysteine Modification Chemistry

Cysteine, with its nucleophilic thiol group, is a primary target for selective chemical modification in proteins. This reactivity allows for the attachment of various probes, tags, and therapeutic moieties. The most common strategies involve the alkylation of the thiol group to form a stable thioether bond. However, the reactivity and specificity of these reagents can vary significantly.

This compound: A Disulfide-Linked Compound

Comparison with Other Cysteine-Modifying Reagents

A variety of electrophilic reagents are commonly used to target cysteine residues. These reagents differ in their reaction mechanism, kinetics, specificity, and the stability of the resulting bond. The most prevalent classes include haloacetamides, maleimides, and Michael acceptors.

Quantitative Comparison of Reaction Kinetics

The efficiency of a cysteine-modifying reagent is often quantified by its second-order rate constant (k₂), which measures the speed of the reaction. A higher k₂ value indicates a faster and more efficient modification, which can be crucial for minimizing non-specific reactions and preserving protein function.

Reagent ClassExample ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Haloacetamide Iodoacetamide (IAA)~0.6[5]Widely used, forms stable thioether bonds, but has slower kinetics and potential for off-target reactions with other nucleophilic residues at higher pH.[6]
ChloroacetamideSlower than iodoacetamide[7]Generally more specific to cysteine than iodoacetamide due to lower reactivity.[7]
Maleimide N-Ethylmaleimide (NEM)~10²[5]High reactivity and specificity for thiols at neutral pH, but the resulting thioether bond can be reversible under certain conditions via retro-Michael addition.[8][9]
Michael Acceptor Acrylamide~0.34 (with L-cysteine at 303 K)[10]Forms stable thioether bonds, but generally has slower kinetics compared to maleimides.
Organometallic Au(III) ReagentsUp to 1.7 x 10⁷[11][12]Extremely fast reaction kinetics, offering high efficiency even at very low concentrations.
Oxime Forming Chlorooximes~306 (with GSH)[13]Fast and highly specific for cysteine, forming stable conjugates.

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible cysteine modification experiments. Below are representative protocols for two of the most common classes of reagents.

Protocol 1: Alkylation of Cysteine Residues with Iodoacetamide (IAA)

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples for mass spectrometry analysis.

Materials:

  • Protein sample

  • Dithiothreitol (DTT) solution (1 M)

  • Iodoacetamide (IAA) solution (1 M in a dark tube)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Thermomixer

Procedure:

  • Reduction: To the protein solution in ammonium bicarbonate buffer, add DTT to a final concentration of 10 mM. Incubate the mixture at 56°C for 1 hour with gentle shaking.

  • Alkylation: Cool the sample to room temperature. Add IAA solution in the dark to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.

  • The protein sample is now ready for downstream processing, such as buffer exchange or enzymatic digestion for mass spectrometry analysis.

Protocol 2: Labeling of Cysteine Residues with Maleimides

This protocol describes a general procedure for labeling proteins with maleimide-functionalized molecules, such as fluorescent dyes.

Materials:

  • Thiol-containing protein

  • Degassed buffer (e.g., PBS, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized reagent (e.g., fluorescent dye) dissolved in DMSO or DMF

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed buffer at a concentration of 1-10 mg/mL.

  • Reduction: If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert gas atmosphere to reduce the disulfide bonds.[14]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent solution to the protein solution.[15] Flush the reaction vessel with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[16]

  • Purification: Remove the excess, unreacted maleimide reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Application in Signaling Pathways: The Keap1-Nrf2 System

The modification of cysteine residues is a key mechanism in cellular signaling. A prominent example is the Keap1-Nrf2 pathway, which is a central regulator of the cellular antioxidant response.

Under basal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[17][18] Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[19] When cells are exposed to electrophiles or reactive oxygen species (ROS), these specific cysteine residues on Keap1 become modified. This modification induces a conformational change in Keap1, which disrupts its ability to target Nrf2 for degradation.[14] As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[17]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Modified_Keap1 Modified Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin Electrophiles Electrophiles / ROS Electrophiles->Keap1_Nrf2 Cysteine Modification Modified_Keap1->Nrf2 Nrf2 Release Maf Maf Nrf2_n->Maf Nrf2_Maf Nrf2-Maf Complex ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes ARE->Genes Transcription Activation Nrf2_Maf->ARE Binding

Figure 1: The Keap1-Nrf2 signaling pathway. (Within 100 characters)

Experimental Workflow for Cysteine Modification Analysis

The analysis of cysteine modifications in complex biological samples typically follows a standardized proteomics workflow.

Cysteine_Modification_Workflow Protein_Extraction Protein Extraction from Cells/Tissues Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Protein_Extraction->Reduction Alkylation Alkylation of Free Thiols (e.g., IAA, NEM) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Enrichment Enrichment of Cysteine- containing Peptides (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Direct Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Site Identification LC_MS->Data_Analysis

Figure 2: A typical bottom-up proteomics workflow for identifying cysteine modifications. (Within 100 characters)

Conclusion

The selection of a cysteine-modifying reagent is a critical decision in experimental design. While reagents like iodoacetamide and maleimides are well-characterized alkylating agents with established protocols and known reaction kinetics, compounds such as this compound may operate through different mechanisms, such as influencing the cellular redox state via their disulfide bond. For direct and stable covalent labeling of cysteine residues, reagents with well-defined and rapid reaction kinetics are generally preferred to ensure high efficiency and specificity. Researchers should carefully consider the specific goals of their study, the nature of their protein of interest, and the downstream analytical methods to choose the most appropriate cysteine-modifying reagent.

References

A Comparative Guide to Cysteine Labeling: Iodoacetamide as the Gold Standard and an Analysis of Dimethyl Diacetyl Cystinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the specific and efficient labeling of cysteine residues is a critical step. This guide provides a detailed comparative analysis of iodoacetamide, a widely used and well-documented cysteine alkylating agent, and evaluates the potential of Dimethyl diacetyl cystinate for the same application. As will be detailed, while iodoacetamide is a staple in the field, this compound is not a recognized reagent for direct cysteine labeling.

Iodoacetamide: The Benchmark for Cysteine Alkylation

Iodoacetamide (IAA) is a thiol-reactive compound that irreversibly modifies cysteine residues through an alkylation reaction.[1][2] This process, known as carbamidomethylation, forms a stable thioether bond with the sulfhydryl group of cysteine, effectively preventing the formation of disulfide bonds.[1][2] Its reliability and effectiveness have made it a go-to reagent in a multitude of proteomics workflows, including peptide mapping and mass spectrometry-based protein identification.[1][3]

Mechanism of Action

The primary reaction of iodoacetamide with a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the carbon atom bonded to the iodine in iodoacetamide. This results in the displacement of the iodide ion and the formation of a stable, covalent bond between the cysteine and the acetamide group.

Iodoacetamide Cysteine Labeling cluster_reactants Reactants cluster_products Products Cys Protein-SH (Cysteine) LabeledCys Protein-S-CH2-C(=O)NH2 (Carbamidomethyl-cysteine) Cys->LabeledCys Alkylation IAA I-CH2-C(=O)NH2 (Iodoacetamide) IAA->LabeledCys Iodide I- (Iodide) IAA->Iodide Displacement

Figure 1: Reaction mechanism of iodoacetamide with a cysteine residue.

This compound: Not a Direct Labeling Agent

A thorough review of scientific literature and chemical supplier databases indicates that this compound is not used as a cysteine labeling agent in the same manner as iodoacetamide. Its chemical structure reveals it to be two N-acetyl-L-cysteine methyl ester molecules linked by a disulfide bond.

While disulfide-containing compounds can react with free thiols via thiol-disulfide exchange, this is a reversible reaction and does not result in the stable, irreversible labeling achieved with alkylating agents like iodoacetamide. Chemical suppliers describe this compound as a "disulfide linked L-cysteine compound for proteomics research," a general classification that does not imply a specific application in covalent labeling of cysteine residues.[2][4][5] Therefore, a direct comparative performance analysis with iodoacetamide for cysteine labeling is not applicable.

Comparative Analysis of Cysteine Alkylating Agents

To provide a useful comparison for researchers, the following table contrasts iodoacetamide with other commonly used cysteine alkylating agents.

FeatureIodoacetamide (IAA)N-ethylmaleimide (NEM)4-vinylpyridine (4-VP)
Reaction Type SN2 AlkylationMichael AdditionMichael Addition
Reaction pH Optimal at pH > 8Optimal at pH 6.5-7.5Optimal at pH 7.0-7.5
Specificity Primarily targets cysteines, but can react with other residues (His, Lys, Met) at higher concentrations and pH.[6]Highly specific for cysteines at neutral pH.Highly specific for cysteines.
Bond Stability Forms a very stable thioether bond.Forms a stable thioether bond.Forms a stable thioether bond.
Mass Addition +57.02 Da+125.05 Da+105.06 Da
Common Applications Proteomics, peptide mapping, prevention of disulfide bond formation.[1]Protein modification studies, blocking cysteine residues.[2]Protein sequencing, preparation of S-pyridylethyl-cysteine derivatives.

Experimental Protocols

Standard Protocol for Iodoacetamide Labeling of Proteins in Solution

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Iodoacetamide (IAA) solution (freshly prepared in buffer, protected from light)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: To the protein solution, add DTT or TCEP to a final concentration of 5-10 mM. Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Prepare a fresh solution of iodoacetamide. Add the IAA solution to the reduced protein sample to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration that is in excess of the initial IAA concentration. This will react with any unreacted iodoacetamide.

  • Sample Cleanup: Remove excess reagents (reducing agent, IAA, quenching agent) by dialysis or using a desalting column.

Cysteine Labeling Workflow Protein Protein Sample Reduction Reduction (e.g., DTT, TCEP) Protein->Reduction Alkylation Alkylation (Iodoacetamide) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Cleanup Sample Cleanup (Desalting/Dialysis) Quenching->Cleanup Analysis Downstream Analysis (e.g., Mass Spectrometry) Cleanup->Analysis

Figure 2: General experimental workflow for cysteine labeling with iodoacetamide.

Conclusion

Iodoacetamide remains a robust and reliable choice for the irreversible labeling of cysteine residues in proteins. Its mechanism of action is well-understood, and established protocols are readily available. While the name "this compound" might suggest a role in cysteine chemistry, there is no evidence in the current scientific literature to support its use as a direct cysteine labeling agent comparable to iodoacetamide. For researchers requiring specific and stable modification of cysteine residues, iodoacetamide and other established alkylating agents like N-ethylmaleimide and 4-vinylpyridine are the recommended tools.

References

Independent Verification of Anti-inflammatory Properties: A Comparative Analysis of Dimethyl Diacetyl Cystinate and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Dimethyl diacetyl cystinate alongside established anti-inflammatory agents, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Due to the limited availability of direct experimental data on this compound, this guide focuses on its closely related structural analogue, N,N'-diacetyl-L-cystine (DiNAC), for which immunomodulatory data is available. The information is intended to be a resource for researchers and professionals in drug development, offering a side-by-side view of mechanisms of action, and available efficacy data.

Executive Summary

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for the anti-inflammatory activity of selected NSAIDs and corticosteroids. It is important to note that direct comparative studies including DiNAC are lacking, and the presented data for the alternatives are from various sources and experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity of NSAIDs

CompoundTargetAssayIC50 (µM)Reference
IbuprofenCOX-1Human peripheral monocytes12[1]
COX-2Human peripheral monocytes80[1]
DiclofenacCOX-1Human peripheral monocytes0.076[1]
COX-2Human peripheral monocytes0.026[1]

Table 2: In Vivo Anti-inflammatory Activity of Diclofenac

CompoundModelDose (mg/kg)Inhibition of Edema (%)Time PointReference
DiclofenacCarrageenan-induced paw edema in rats556.17 ± 3.892 hours[2][3]
Carrageenan-induced paw edema in rats2071.82 ± 6.533 hours[2][3]

Table 3: In Vitro Anti-inflammatory Activity of Dexamethasone

CompoundInflammatory MediatorCell TypeStimulantIC50 (nM)Reference
DexamethasoneG-CSF, GM-CSF, MIP-1α, IL-1RA, IL-6, RANTESRetinal Microvascular PericytesTNF-α2-6[4]

Qualitative Data for N,N'-diacetyl-L-cystine (DiNAC)

While specific IC50 values are not available, studies have shown that DiNAC exhibits immunomodulatory effects:

  • In vivo: Oral administration of DiNAC (0.003 to 30 µmol/kg) in mice modulates contact sensitivity and delayed-type hypersensitivity (DTH) reactions, indicating an effect on T-cell mediated inflammation. The response (enhancement or reduction) is dependent on the sensitizing agent used.

  • In vitro: DiNAC has been shown to counteract the tumor necrosis factor-alpha (TNF-α) induced reduction in nitric oxide (NO) levels.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of anti-inflammatory properties. Below are outlines of standard experimental protocols.

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures (excluding the negative control group).

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of the cytokine release) is then determined.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound, Diclofenac) is administered orally or via injection at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is essential for drug development.

N,N'-diacetyl-L-cystine (DiNAC)

The precise anti-inflammatory mechanism of DiNAC is not fully elucidated. However, its immunomodulatory effects suggest an interaction with immune cell signaling. Its ability to counteract TNF-α induced effects on NO levels points towards a potential role in modulating NF-κB signaling or related pathways.

DiNAC_Signaling_Pathway DiNAC N,N'-diacetyl-L-cystine (DiNAC) ImmuneCells Immune Cells (e.g., T-cells, Macrophages) DiNAC->ImmuneCells Modulates NFkB_Pathway NF-κB Signaling (Putative Target) DiNAC->NFkB_Pathway Inhibits? NO_Production Nitric Oxide (NO) Production DiNAC->NO_Production Restores TNFa TNF-α ImmuneCells->TNFa Produces ImmuneCells->NO_Production Regulates TNFa->NFkB_Pathway Activates Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response Drives NSAID_Signaling_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Corticosteroid_Signaling_Pathway cluster_nucleus Inside Nucleus Corticosteroids Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroids->GR Bind Activated_GR Activated GR GR->Activated_GR Activation Nucleus Nucleus Activated_GR->Nucleus Translocation NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Inhibit Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Proinflammatory_Genes Activate Experimental_Workflow Compound Test Compound (e.g., this compound) InVitro In Vitro Assays Compound->InVitro InVivo In Vivo Models Compound->InVivo Cytokine_Assay LPS-induced Cytokine Release InVitro->Cytokine_Assay Enzyme_Assay COX/LOX Inhibition Assay InVitro->Enzyme_Assay Paw_Edema Carrageenan-induced Paw Edema InVivo->Paw_Edema DTH_Model Delayed-Type Hypersensitivity InVivo->DTH_Model Data_Analysis Data Analysis & Comparison Cytokine_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Paw_Edema->Data_Analysis DTH_Model->Data_Analysis Report Comparative Report Data_Analysis->Report

References

Assessing the specificity of Dimethyl diacetyl cystinate in targeting cysteine residues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling, enabling the study of protein function, structure, and the development of targeted therapeutics. This guide provides a comparative analysis of Dimethyl diacetyl cystinate (DMDAC) and other common cysteine-targeting reagents, with a focus on specificity and performance backed by experimental data.

Introduction to Cysteine-Targeting Reagents

The ability to selectively modify cysteine residues allows for the introduction of a variety of functional groups, including fluorescent probes, affinity tags, and drug molecules. The ideal reagent for this purpose would exhibit high reactivity towards cysteine thiols while remaining inert to other amino acid side chains and biological nucleophiles. This guide will delve into the characteristics of DMDAC and compare it with two of the most widely used classes of cysteine-modifying reagents: haloacetamides (e.g., iodoacetamide) and maleimides.

This compound (DMDAC): A Disulfide-Based Approach

This compound is a disulfide-linked L-cysteine compound marketed for proteomics research. Based on its chemical structure, the presumed mechanism of action for targeting cysteine residues is through thiol-disulfide exchange . In this reaction, a free thiol group from a cysteine residue in a target protein would attack the disulfide bond of DMDAC, leading to the formation of a new mixed disulfide bond between the protein and a single unit of the reagent.

However, a comprehensive review of publicly available scientific literature and vendor documentation reveals a significant lack of specific experimental data on the performance and specificity of this compound. While its intended use in proteomics is noted, there are no detailed protocols, quantitative assessments of labeling efficiency, or studies on its off-target reactivity. Therefore, a direct, data-driven comparison with other reagents is not possible at this time. Researchers considering DMDAC are advised to perform rigorous in-house validation to determine its efficacy and specificity for their particular application.

Comparison of Cysteine-Targeting Reagents

The following sections provide a detailed comparison of two well-characterized and widely used classes of cysteine-modifying reagents: Iodoacetamide and Maleimide derivatives.

Quantitative Performance Data

The table below summarizes key performance metrics for iodoacetamide and maleimide-based reagents, based on published experimental data. It is important to note that specific performance can vary depending on the protein, reaction conditions, and the specific derivative of the reagent used.

FeatureIodoacetamide (IAA) & DerivativesMaleimide & DerivativesThis compound (DMDAC)
Reaction Mechanism SN2 AlkylationMichael AdditionThiol-Disulfide Exchange (presumed)
Typical Labeling Efficiency 70-90%[1]>95% under optimal conditions[1]No data available
Reported Specificity Can react with other nucleophiles (His, Lys, Met) at higher pH and concentrations.[2]Generally more thiol-selective than IAA, but can react with Lys at alkaline pH.[2]No data available
Reaction pH 7.0 - 8.56.5 - 7.5No data available
Stability of Adduct Stable thioether bondThioether bond can undergo retro-Michael reaction, leading to adduct instability.Disulfide bond is reversible with reducing agents.
Common Applications Proteomics, blocking free thiols, protein structure analysis.[3][4]Bioconjugation, antibody-drug conjugates (ADCs), fluorescent labeling.Proteomics research (as stated by vendors).
Known Off-Target Reactions Alkylation of histidine, lysine, and methionine.Reaction with lysine at pH > 8.0; hydrolysis of the maleimide ring.No data available
Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for cysteine labeling using iodoacetamide and maleimide.

Protocol 1: Cysteine Labeling with Iodoacetamide (IAA) for Proteomics

This protocol is a general guideline for blocking free cysteine residues in a protein sample before downstream analysis such as mass spectrometry.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Iodoacetamide (IAA) solution (freshly prepared in buffer or water)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Reduction (Optional): If cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Add DTT to a final concentration of 10 mM or TCEP to 5 mM. Incubate for 1 hour at 37°C. Note: TCEP is preferred if a subsequent reaction is incompatible with DTT.

  • Alkylation: Add freshly prepared IAA solution to the protein sample to a final concentration of 20-50 mM. A 2 to 10-fold molar excess of IAA over the reducing agent is typically used.

  • Incubation: Incubate the reaction mixture in the dark for 30-60 minutes at room temperature. The reaction is light-sensitive.

  • Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration that is in excess of the initial IAA concentration.

  • Sample Cleanup: Remove excess reagents by using a desalting column or through dialysis against a suitable buffer.

Protocol 2: Fluorescent Labeling of a Purified Protein with a Maleimide Dye

This protocol describes the labeling of a purified protein containing an accessible cysteine with a maleimide-conjugated fluorescent dye.

Materials:

  • Purified protein with at least one accessible cysteine residue in a thiol-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2)

  • Maleimide-activated fluorescent dye (e.g., Maleimide-PEG4-Fluorescein)

  • Anhydrous DMSO or DMF to dissolve the dye

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable buffer at a known concentration (typically 1-5 mg/mL). The buffer should be free of any thiol-containing compounds. If necessary, reduce any disulfide bonds with TCEP and remove the TCEP by dialysis or buffer exchange.

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the maleimide dye to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and any protein aggregates by size-exclusion chromatography. The labeled protein will elute in the initial fractions.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific excitation maximum) and using the Beer-Lambert law.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved in cysteine targeting, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

G Mechanism of Cysteine Modification cluster_IAA Iodoacetamide (SN2 Alkylation) cluster_Maleimide Maleimide (Michael Addition) cluster_DMDAC DMDAC (Thiol-Disulfide Exchange) IAA_start Protein-SH + I-CH2-CONH2 IAA_product Protein-S-CH2-CONH2 + HI IAA_start->IAA_product Alkylation Mal_start Protein-SH + Maleimide Mal_product Thioether Adduct Mal_start->Mal_product Michael Addition DMDAC_start Protein-SH + R-S-S-R DMDAC_product Protein-S-S-R + R-SH DMDAC_start->DMDAC_product Exchange

Caption: Reaction mechanisms for common cysteine-modifying reagents.

G General Cysteine Labeling Workflow Protein Protein Sample Reduction Reduction (optional) (DTT or TCEP) Protein->Reduction Labeling Addition of Cysteine-Reactive Probe Protein->Labeling Reduction->Labeling Incubation Incubation Labeling->Incubation Quenching Quenching (Excess Thiol) Incubation->Quenching Purification Purification (Desalting/Chromatography) Quenching->Purification Analysis Downstream Analysis (MS, Fluorescence, etc.) Purification->Analysis

Caption: A typical experimental workflow for labeling cysteine residues.

Conclusion

The selective targeting of cysteine residues is a powerful tool in the arsenal of researchers in proteomics and drug development. While this compound is presented as a reagent for this purpose, the current lack of publicly available performance data makes its assessment challenging. Researchers are encouraged to rely on well-characterized reagents such as iodoacetamide and maleimide derivatives, for which extensive data and established protocols are available. The choice between these reagents will depend on the specific application, required stability of the resulting conjugate, and the tolerance for potential off-target reactions. As with any chemical modification of proteins, careful optimization and validation are paramount to achieving reliable and meaningful results.

References

A Researcher's Guide to the Comparative Analysis of Dimethyl Diacetyl Cystinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Framework for Reproducible Comparison with N-acetylcysteine

This guide provides a structured framework for the comparative evaluation of Dimethyl diacetyl cystinate (DACDM), a disulfide-linked L-cysteine derivative, against the well-established antioxidant and NF-κB modulator, N-acetylcysteine (NAC). Due to a lack of directly comparable quantitative data in published literature, this document outlines the necessary experimental protocols and data presentation structures to enable researchers to generate reproducible findings.

Overview of Compounds

This compound (DACDM) is recognized as a potent inhibitor of the NF-κB signaling pathway. Its proposed mechanism of action involves shifting the intracellular redox balance by increasing the levels of oxidized glutathione (GSSG). This increase in GSSG is thought to competitively inhibit the binding of the activated NF-κB complex to its DNA target sites, thereby downregulating the expression of pro-inflammatory genes.

N-acetylcysteine (NAC) is a widely studied antioxidant and mucolytic agent.[1] It serves as a precursor to L-cysteine and subsequently glutathione (GSH), a key intracellular antioxidant.[1] NAC is understood to inhibit NF-κB activation by suppressing the activity of IκB kinases (IKKs), which are crucial for the degradation of the IκB inhibitor and the subsequent release and nuclear translocation of NF-κB.[2][3][4]

Comparative Data on NF-κB Inhibition and Antioxidant Capacity

To date, no studies have been identified that directly compare the quantitative efficacy of this compound and N-acetylcysteine in the same experimental systems. To address this, the following tables have been structured to guide the presentation of data from the proposed experimental protocols.

Table 1: Comparative Inhibition of NF-κB Activation

CompoundAssay MethodCell LineStimulantIC50 (µM)
This compoundLuciferase Reporter AssayHEK293TTNF-α
N-acetylcysteineLuciferase Reporter AssayHEK293TTNF-α
This compoundp65 Nuclear TranslocationHeLaTNF-α
N-acetylcysteinep65 Nuclear TranslocationHeLaTNF-α

Table 2: Comparative Antioxidant Capacity

CompoundAssay MethodTrolox Equivalent Antioxidant Capacity (TEAC)
This compoundCUPRAC Assay
N-acetylcysteineCUPRAC Assay

Table 3: Comparative Inhibition of Nitric Oxide Production

CompoundAssay MethodCell LineStimulantIC50 (µM)
This compoundGriess AssayRAW 264.7LPS
N-acetylcysteineGriess AssayRAW 264.7LPS

Proposed Experimental Protocols for Comparative Analysis

The following are detailed methodologies for key experiments to generate the comparative data outlined in the tables above.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulant and the inhibitory effects of the test compounds.

Experimental Workflow:

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Treatment and Stimulation cluster_day4 Day 4: Lysis and Luminescence Reading d1_seed Seed HEK293T cells into 96-well plates d2_transfect Co-transfect with NF-κB luciferase reporter and Renilla control plasmids d1_seed->d2_transfect d3_treat Pre-treat cells with varying concentrations of DACDM or NAC d2_transfect->d3_treat d3_stim Stimulate cells with TNF-α d3_treat->d3_stim d4_lyse Lyse cells d3_stim->d4_lyse d4_read Measure Firefly and Renilla luciferase activity d4_lyse->d4_read G prep_reagents Prepare CUPRAC reagents: CuCl2, Neocuproine, and Ammonium Acetate buffer mix Mix sample/standard with CUPRAC reagents in a 96-well plate prep_reagents->mix prep_samples Prepare serial dilutions of DACDM, NAC, and Trolox standard prep_samples->mix incubate Incubate at room temperature for 30 minutes mix->incubate read Measure absorbance at 450 nm incubate->read calculate Calculate Trolox Equivalent Antioxidant Capacity (TEAC) read->calculate G seed_cells Seed RAW 264.7 macrophages in a 96-well plate treat_cells Pre-treat with DACDM or NAC seed_cells->treat_cells stimulate_cells Stimulate with Lipopolysaccharide (LPS) treat_cells->stimulate_cells collect_supernatant Collect cell culture supernatant stimulate_cells->collect_supernatant add_griess Add Griess reagents (Sulfanilamide and NED) collect_supernatant->add_griess incubate Incubate for 10-15 minutes at room temperature add_griess->incubate read_absorbance Measure absorbance at 540 nm incubate->read_absorbance calculate_nitrite Calculate nitrite concentration from a standard curve read_absorbance->calculate_nitrite G cluster_dacdm DACDM Mechanism DACDM Dimethyl diacetyl cystinate (DACDM) GSSG Increased GSSG DACDM->GSSG shifts redox balance NFkB_DNA_Binding NF-κB-DNA Binding GSSG->NFkB_DNA_Binding competitively inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_DNA_Binding->Proinflammatory_Genes G cluster_nac NAC Mechanism NAC N-acetylcysteine (NAC) IKK IκB Kinase (IKK) Activation NAC->IKK inhibits IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Proinflammatory_Genes_NAC Pro-inflammatory Gene Expression NFkB_Translocation->Proinflammatory_Genes_NAC

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl diacetyl cystinate
Reactant of Route 2
Reactant of Route 2
Dimethyl diacetyl cystinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.